3H-Imidazo[4,5-B]pyridin-7-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUMWAQTSDFVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1N)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397713 | |
| Record name | 3H-IMIDAZO[4,5-B]PYRIDIN-7-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6703-44-2 | |
| Record name | 3H-IMIDAZO[4,5-B]PYRIDIN-7-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-imidazo[4,5-b]pyridin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 3H-Imidazo[4,5-B]pyridin-7-amine
This technical guide provides a comprehensive overview of the core basic properties of 3H-Imidazo[4,5-B]pyridin-7-amine, tailored for researchers, scientists, and professionals in drug development. This document delves into the physicochemical characteristics, experimental protocols for synthesis and analysis, and the biological context of this important heterocyclic compound.
Core Physicochemical Properties
This compound is a heterocyclic organic compound featuring a fused imidazole and pyridine ring system. This structural motif is analogous to purines, which contributes to its significance in medicinal chemistry. The basicity of the molecule is a key determinant of its behavior in biological systems, influencing properties such as solubility, membrane permeability, and target binding.
Quantitative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted/Experimental) | Comments |
| This compound | C₆H₆N₄ | 134.14 | Predicted: ~4-5 (pyridine N), ~6-7 (imidazole N), ~3-4 (amino group) | The presence of multiple basic centers leads to complex protonation equilibria. The exact pKa values are influenced by the electronic interplay between the fused rings and the amino substituent. |
| 3H-Imidazo[4,5-b]pyridin-2-amine | C₆H₆N₄ | 134.14 | - | A structural isomer, likely exhibiting similar basicity trends.[1] |
| 3H-Imidazo[4,5-c]pyridin-7-amine | C₆H₆N₄ | 134.14 | - | A regioisomer with potentially different electronic distribution and basicity.[2] |
| Imidazo[4,5-b]pyridine | C₆H₅N₃ | 119.12 | - | The parent heterocyclic system without the amino group. |
| 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid | C₇H₅N₃O₂ | 163.13 | - | The carboxylic acid group will significantly alter the electronic properties and basicity of the ring system.[3] |
Note: Predicted pKa values are based on general principles of heterocyclic chemistry and the influence of substituents. Experimental determination is crucial for precise values.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Potentiometric titration is a robust and widely used method for determining the dissociation constants (pKa) of ionizable compounds.[4]
Objective: To determine the pKa values of this compound in an aqueous solution.
Materials:
-
This compound sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
High-purity water (deionized and degassed)
-
pH meter with a suitable electrode, calibrated with standard buffers
-
Automatic titrator or manual titration setup
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of high-purity water to achieve a final concentration in the range of 1-10 mM.
-
Initial pH Measurement: Place the sample solution in a thermostatted vessel, introduce the calibrated pH electrode and a stir bar, and record the initial pH.
-
Titration with Acid: Titrate the solution with the standardized HCl solution, adding small, precise volumes of the titrant. Record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the expected equivalence points.
-
Titration with Base (optional but recommended): In a separate experiment, or by back-titration, titrate the sample solution with the standardized NaOH solution to observe the deprotonation events.
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points.
-
Alternatively, calculate the first and second derivatives of the titration curve. The equivalence points are indicated by the peaks in the first derivative plot, and the pKa values can be determined from the pH at these points in the second derivative plot.[4]
-
Synthesis of 3H-Imidazo[4,5-b]pyridine Core Structure
Several synthetic routes to the imidazo[4,5-b]pyridine scaffold have been reported. A common and effective method involves the condensation of a diaminopyridine with an aldehyde followed by oxidation.[5]
Objective: To synthesize a 2-substituted-3H-imidazo[4,5-b]pyridine.
Materials:
-
Pyridine-2,3-diamine
-
A suitable aromatic or aliphatic aldehyde (e.g., benzaldehyde)
-
Solvent (e.g., ethanol, dimethylformamide)
-
Oxidizing agent (e.g., air, sodium dithionite)[5]
-
Catalyst (optional, e.g., chlorotrimethylsilane)[5]
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Purification supplies (silica gel for chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve pyridine-2,3-diamine in the chosen solvent.
-
Aldehyde Addition: Add the aldehyde (1 equivalent) to the solution.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]
-
Oxidation: After the initial condensation to form an imidazoline intermediate, oxidation is required to form the aromatic imidazole ring. This can often be achieved by bubbling air through the reaction mixture or by the addition of a chemical oxidizing agent.[5]
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system, to yield the pure 2-substituted-3H-imidazo[4,5-b]pyridine.[6]
-
Signaling Pathways and Biological Activity
Derivatives of imidazo[4,5-b]pyridine are known to interact with a variety of biological targets, demonstrating their potential in drug discovery. Their structural similarity to purines allows them to act as antagonists or inhibitors of enzymes and receptors that recognize purine-based ligands.
dot
References
- 1. 3H-Imidazo(4,5-b)pyridin-2-amine | C6H6N4 | CID 179897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3H-Imidazo[4,5-C]pyridin-7-amine | C6H6N4 | CID 12706555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid | C7H5N3O2 | CID 3433733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
An In-depth Technical Guide to 3H-Imidazo[4,5-b]pyridin-7-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3H-Imidazo[4,5-b]pyridin-7-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis, and known biological activities, with a focus on its role as a scaffold for kinase inhibitors.
IUPAC Name and Chemical Structure
The formal IUPAC name for this compound is 1H-Imidazo[4,5-b]pyridin-7-amine . It is important to note that this compound exists in tautomeric forms, with the proton on the imidazole ring being able to reside on different nitrogen atoms. The "3H-" nomenclature in the topic refers to one of these tautomers. For consistency and in line with common database entries, "1H-Imidazo[4,5-b]pyridin-7-amine" will be used throughout this guide.
Structure:
The chemical structure consists of a pyridine ring fused to an imidazole ring, with an amine group substituted at the 7-position.
Chemical Identifiers:
-
CAS Number: 6703-44-2
-
Molecular Formula: C₆H₆N₄
Physicochemical and Quantitative Data
A summary of the key quantitative data for 1H-Imidazo[4,5-b]pyridin-7-amine is presented in the table below. This information is crucial for its application in experimental settings and for computational modeling.
| Property | Value | Source |
| Molecular Weight | 134.14 g/mol | ChemScene[1] |
| Molecular Formula | C₆H₆N₄ | ChemScene[1] |
| CAS Number | 6703-44-2 | ChemScene[1] |
| Predicted pKa | 7.48 ± 0.20 | ChemicalBook[2] |
| Predicted Boiling Point | 356.6 ± 25.0 °C | ChemicalBook[2] |
| Predicted Density | 1.26 g/cm³ | ChemicalBook[2] |
Experimental Protocols: Synthesis of Imidazo[4,5-b]pyridine Derivatives
General Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines:
This method involves the reaction of 2,3-diaminopyridine with a substituted aryl aldehyde in water under thermal conditions, proceeding via an air-oxidative cyclocondensation.[3]
Materials:
-
2,3-Diaminopyridine
-
Substituted aryl aldehyde (e.g., benzaldehyde)
-
Water
Procedure:
-
A mixture of 2,3-diaminopyridine (1 mmol) and the substituted aryl aldehyde (1 mmol) is prepared in water.
-
The reaction mixture is heated to reflux and stirred for a specified period, typically several hours, while open to the atmosphere to allow for air oxidation.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude product.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure 2-substituted-1H-imidazo[4,5-b]pyridine.
To synthesize the target molecule, 1H-Imidazo[4,5-b]pyridin-7-amine, a suitable starting material would be 2,3,4-triaminopyridine, which upon reaction with a formic acid equivalent, would cyclize to form the desired product.
Biological Activity and Signaling Pathways
The imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] A predominant mechanism of action for many bioactive imidazopyridine derivatives is the inhibition of protein kinases.[5]
Kinase Inhibition
Imidazopyridine-based compounds have been identified as potent inhibitors of various serine/threonine and tyrosine kinases.[5] These kinases are crucial components of intracellular signaling pathways that regulate cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of anticancer therapeutics.
Specific kinase families and pathways reported to be targeted by imidazopyridine derivatives include:
-
Phosphoinositide 3-Kinase (PI3K) Pathway: The PI3K/Akt signaling cascade is a critical pathway that promotes cell growth, survival, and proliferation. Inhibition of PI3Kα is a promising strategy for cancer therapy, and imidazopyridine-based inhibitors have been developed for this purpose.[6]
-
Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is another key signaling route involved in cell proliferation and differentiation. Imidazopyridine compounds have been investigated as inhibitors of ERK5, a component of this pathway implicated in cancer progression.[7]
-
p21-Activated Kinase (PAK): PAKs are involved in cytoskeletal dynamics, cell motility, and proliferation. An imidazo[4,5-b]pyridine-based compound has been identified as a PAK4 inhibitor.[8]
Given the prevalence of kinase inhibition among imidazopyridine derivatives, it is highly probable that 1H-Imidazo[4,5-b]pyridin-7-amine and its analogues also exert their biological effects through modulation of one or more kinase-mediated signaling pathways.
Visualizations
Experimental Workflow for Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for screening compounds like 1H-Imidazo[4,5-b]pyridin-7-amine for kinase inhibitory activity.
Caption: A generalized workflow for identifying and optimizing kinase inhibitors.
PI3K/Akt Signaling Pathway
The diagram below depicts a simplified representation of the PI3K/Akt signaling pathway, a common target for imidazopyridine-based inhibitors.
Caption: The PI3K/Akt pathway and a potential point of inhibition.
References
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 2. 1H-IMIDAZO[4,5-B]PYRIDINE, 2-PHENYL- CAS#: 1016-93-9 [m.chemicalbook.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazopyridine Compounds as ERK5 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Data for Imidazo[4,5-b]pyridine Derivatives
Introduction
Data Presentation: Spectroscopic Data for Imidazo[4,5-b]pyridine Derivatives
The following tables summarize the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for various substituted 3H-Imidazo[4,5-b]pyridine derivatives as reported in the scientific literature.
Table 1: 1H NMR Spectroscopic Data for Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | DMSO-d6 | 13.76 (s, 1H, N-H), 8.42–7.57 (m, 7H, Ar-H) | [1] |
| 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | DMSO-d6 | 8.45 (dd, 1H, J = 4.71, 1.41), 8.16–8.14 (m, 3H), 8.08 (d, 2H, J = 1.80), 7.37 (dd, 1H, J = 7.98, 4.74), 3.97 (s, 3H, CH3) | [2] |
| 5,7-Diamino-6-cyano-3-(4'-fluorophenyl)-3H-imidazo[4,5-b]pyridine | DMSO-d6 | 8.18 (s, 1H), 7.81 (dd, J = 9.0, 4.8, 2H), 7.38 (t, J = 9.0, 2H), 7.07 (s, 2H), 6.23 (s, 2H) | [3] |
| 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile | DMSO-d6 | 8.34 (dd, 1H, J = 4.71, 1.11), 8.05 (dd, 1H, J = 7.92, 1.20), 7.28 (dd, 1H, J = 7.95, 4.74), 4.58 (s, 2H, CH2), 3.75 (s, 3H, CH3) | [4] |
Table 2: 13C NMR Spectroscopic Data for Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | DMSO | 154.78, 154.13, 146.77, 139.42, 133.97 (Cq), 130.82, 130.41, 128.43 (CHAr), 106.09 (Cq) | [1] |
| 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | DMSO-d6 | 152.64, 149.15, 144.77, 135.05, 134.67, 133.16 (2C), 130.43, 127.71, 119.27, 118.92, 113.05, 30.82 | [2] |
| 5,7-Diamino-6-cyano-3-(4'-fluorophenyl)-3H-imidazo[4,5-b]pyridine | DMSO-d6 | 160.8 (d, J = 245), 159.1, 150.7, 147.5, 137.7, 131.8 (d, J = 3), 125.6 (d, J = 9), 117.0, 116.1 (d, J = 23), 115.9, 69.8 | [3] |
| 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile | DMSO-d6 | 148.10, 147.50, 143.53, 133.81, 126.66, 118.25, 115.84, 28.23, 17.95 | [4] |
Table 3: Mass Spectrometry (MS) Data for Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Ionization Method | m/z (Observed) | Assignment | Reference |
| 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | ESI | 235.16 | [M+H]+ | [2] |
| 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | ESI | 287.98 / 289.98 | [M+H]+ | [2] |
| 3-(3H-imidazo[4,5-b]pyridin-2-yl)-6-methoxy-2H-chromen-2-imine | ESI | 294.02 | [M+1]+ | [4] |
| 6-bromo-3-(3H-imidazo[4,5-b]pyridin-2-yl)-2H-chromen-2-imine | ESI | 343.92 | [M+1]+ | [4] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the acquisition of NMR and MS data, based on protocols described in the cited literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A representative protocol for acquiring NMR spectra of imidazo[4,5-b]pyridine derivatives is as follows:
-
Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d6 or CDCl3.
-
Instrumentation: 1H and 13C NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer.[1][2][3][4][5][6]
-
Data Acquisition:
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[7]
-
1H NMR data is often reported with the following parameters: multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hertz (Hz).
-
13C NMR spectra are typically proton-decoupled to simplify the spectrum to a series of singlets.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency domain spectrum, which is then phased and baseline corrected.
Mass Spectrometry (MS)
A general protocol for obtaining mass spectra of these compounds, particularly using Electrospray Ionization (ESI), is outlined below:
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
-
Instrumentation: An ESI mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used for analysis.
-
Data Acquisition: The sample solution is introduced into the ESI source where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z). Spectra are typically acquired in positive ion mode to observe protonated molecules ([M+H]+).
-
Data Analysis: The resulting mass spectrum is analyzed to determine the m/z values of the most abundant ions, which are then used to confirm the molecular weight of the compound. The isotopic pattern, especially for bromo-substituted compounds, is a key diagnostic feature.[2]
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a novel imidazo[4,5-b]pyridine derivative.
Signaling Pathways
A review of the provided search results did not yield specific information regarding the signaling pathways associated with 3H-Imidazo[4,5-b]pyridin-7-amine. The biological activity of imidazo[4,5-b]pyridine derivatives is diverse, with some compounds showing potential as kinase inhibitors or antiproliferative agents, suggesting interaction with various cellular signaling cascades.[8] However, detailed pathway analysis for the specific, unsubstituted amine is not available in the cited literature. Further research would be required to elucidate its specific molecular targets and mechanisms of action.
References
- 1. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3H-Imidazo[4,5-b]pyridin-7-amine: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 3H-Imidazo[4,5-b]pyridin-7-amine is limited in publicly available literature. This guide provides a comprehensive overview of the 3H-Imidazo[4,5-b]pyridine scaffold, including established synthetic methodologies, and extrapolates the probable physical, chemical, and biological properties of the 7-amino derivative based on closely related analogues.
Introduction
The imidazo[4,5-b]pyridine scaffold is a significant heterocyclic framework in medicinal chemistry due to its structural analogy to purines. This core structure is present in a variety of biologically active molecules with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1][2] This technical guide focuses on the 7-amino derivative of the 3H-imidazo[4,5-b]pyridine core, providing a detailed exploration of its potential synthesis, physicochemical properties, and expected biological relevance.
Physicochemical Properties
Table 1: Calculated and Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | - |
| Molecular Weight | 134.14 g/mol | - |
| Predicted pKa | ~5-7 | General knowledge of similar heterocycles |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | General knowledge of similar heterocycles |
| Predicted LogP | ~1-2 | General knowledge of similar heterocycles |
Table 2: Experimental Data of Related Imidazo[4,5-b]pyridine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1H-Imidazo[4,5-b]pyridine | C₆H₅N₃ | 119.12 | - |
| 2-Phenyl-1H-imidazo[4,5-b]pyridine | C₁₂H₉N₃ | 195.22 | 291-293 |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | C₁₂H₈BrN₃ | 274.12 | >300 |
| 3-Methyl-3H-imidazo[4,5-b]pyridine | C₇H₇N₃ | 133.15 | - |
Synthesis of the 3H-Imidazo[4,5-b]pyridine Core
The synthesis of the imidazo[4,5-b]pyridine scaffold typically involves the cyclization of a substituted 2,3-diaminopyridine precursor. Several methods have been reported, often varying in the choice of cyclizing agent and reaction conditions.
General Synthetic Strategies
Two primary retrosynthetic approaches for the construction of the imidazo[4,5-b]pyridine ring system are illustrated below.
Caption: General retrosynthetic pathways for the imidazo[4,5-b]pyridine core.
Proposed Synthesis of this compound
A plausible synthetic route to this compound would start from a readily available diaminopyridine derivative. A key starting material would be 2,3,6-triaminopyridine.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Formylation: To a solution of 2,3,6-triaminopyridine in an appropriate solvent (e.g., formic acid or a high-boiling point ether), an excess of formic acid is added. The mixture is heated to reflux for several hours to facilitate the formation of the formamide intermediate at the 2- and 3-amino positions.
-
Cyclization: The reaction mixture is then heated to a higher temperature (typically >150 °C) to induce cyclization and dehydration, leading to the formation of the imidazole ring.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate). The crude product is then extracted with an organic solvent. Purification is achieved through column chromatography on silica gel or recrystallization from a suitable solvent system.
Spectral Data of Related Compounds
The characterization of imidazo[4,5-b]pyridine derivatives relies on standard spectroscopic techniques. The following table summarizes typical spectral data for related compounds, which can be used as a reference for the characterization of the 7-amino derivative.[1]
Table 3: Spectroscopic Data of Representative Imidazo[4,5-b]pyridines
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Mass Spec (m/z) | IR (cm-1) |
| 2-Phenyl-1H-imidazo[4,5-b]pyridine | 13.47 (s, 1H, NH), 8.36 (dd, 1H), 8.25 (d, 2H), 8.03 (d, 1H), 7.60-7.55 (m, 3H), 7.26 (dd, 1H) | 153.21, 144.23, 131.03, 130.08, 129.50, 127.21, 118.57 | - | - |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | 8.43 (d, 1H), 8.28 (d, 1H), 8.26-8.22 (m, 2H), 7.59-7.57 (m, 3H) | 154.67, 144.57, 131.43, 129.62, 129.56, 127.40, 113.46 | 275.99/277.13 [M+H]⁺ | - |
| 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | 8.45 (dd, 1H), 8.16–8.14 (m, 3H), 8.08 (d, 2H), 7.37 (dd, 1H), 3.97 (s, 3H) | 152.64, 149.15, 144.77, 135.05, 134.67, 133.16, 130.43, 127.71, 119.27, 118.92, 113.05, 30.82 | 235.16 [M+H]⁺ | - |
For this compound, one would expect to see characteristic signals for the aromatic protons on the pyridine and imidazole rings, as well as a signal for the amino group protons in the 1H NMR spectrum. The 13C NMR would show signals for the carbon atoms of the fused ring system. Mass spectrometry should show a molecular ion peak corresponding to its molecular weight. The IR spectrum would likely exhibit N-H stretching vibrations for the amine and imidazole groups.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are not available, the imidazo[4,5-b]pyridine scaffold is known to exhibit a broad range of pharmacological activities.[2][3][4]
Derivatives of imidazo[4,5-b]pyridine have been investigated for their potential as:
-
Anticancer agents: Many imidazo[4,5-b]pyridine derivatives have shown potent antiproliferative activity against various cancer cell lines.[1][4]
-
Antiviral agents: Some compounds have demonstrated activity against viruses such as the respiratory syncytial virus (RSV).[1]
-
Antibacterial agents: Certain derivatives have shown modest antibacterial activity.[5]
-
Kinase inhibitors: The structural similarity to purines makes them candidates for kinase inhibition.
The biological activity is highly dependent on the nature and position of the substituents on the imidazo[4,5-b]pyridine core. The introduction of a 7-amino group could modulate the electronic properties and hydrogen bonding capabilities of the molecule, potentially influencing its interaction with biological targets.
Caption: Biological activities associated with the imidazo[4,5-b]pyridine scaffold.
Conclusion
This compound represents an interesting, yet underexplored, derivative of the medicinally important imidazo[4,5-b]pyridine scaffold. This guide has outlined plausible synthetic routes and predicted physicochemical properties based on the extensive literature on related compounds. The diverse biological activities associated with this heterocyclic system suggest that the 7-amino derivative is a promising candidate for further investigation in drug discovery programs. Future experimental work is necessary to fully elucidate its properties and therapeutic potential.
References
The Purine Mimic: A Technical Guide to 3H-Imidazo[4,5-B]pyridin-7-amine and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3H-imidazo[4,5-b]pyridine scaffold, a heterocyclic ring system structurally analogous to natural purines, has emerged as a "privileged scaffold" in medicinal chemistry. This structural mimicry allows its derivatives to interact with a wide array of biological targets, demonstrating significant potential in the development of novel therapeutics. This technical guide provides an in-depth exploration of 3H-Imidazo[4,5-B]pyridin-7-amine and its related analogs, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their role as kinase inhibitors in cancer therapy. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to serve as a comprehensive resource for researchers in the field.
Introduction: The Purine Analog Concept
The structural resemblance of the imidazo[4,5-b]pyridine core to endogenous purines is a cornerstone of its therapeutic potential.[1] This similarity allows these compounds to act as bioisosteres of adenine and guanine, enabling them to compete for binding sites on enzymes and receptors that normally interact with purine-based ligands. This has led to the development of a diverse range of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[1] The versatility of the imidazo[4,5-b]pyridine scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.
Synthesis of the 3H-Imidazo[4,5-b]pyridine Core
A common and effective method involves the reaction of a diaminopyridine with an aldehyde, followed by an oxidative cyclization.[1] Alternative approaches include the condensation with carboxylic acids or their derivatives, often under harsh dehydrating conditions or with microwave assistance to improve yields and reduce reaction times.[1]
Experimental Protocol: General Synthesis of 2-substituted-3H-imidazo[4,5-b]pyridines
This protocol is a generalized procedure based on common synthetic methods for imidazo[4,5-b]pyridine derivatives.[1]
Materials:
-
5-Bromo-2,3-diaminopyridine
-
Substituted aldehyde (e.g., benzaldehyde)
-
Sodium metabisulfite (Na2S2O5)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Ethyl acetate
-
n-hexane
Procedure:
-
A mixture of 5-bromo-2,3-diaminopyridine (1 mmol) and a substituted aldehyde (1 mmol) is prepared.
-
Sodium metabisulfite (1.1 mmol) is added to the mixture.
-
The reaction mixture is heated in DMSO.
-
Upon completion of the reaction (monitored by TLC), the mixture is poured into ice-water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography (e.g., using a gradient of ethyl acetate in n-hexane).
Biological Activity and Therapeutic Potential
Derivatives of 3H-imidazo[4,5-b]pyridine have demonstrated a broad spectrum of biological activities, with a significant focus on their application as anticancer agents through the inhibition of various protein kinases.
Anticancer Activity
The purine-like structure of these compounds makes them ideal candidates for targeting ATP-binding sites of kinases, which play crucial roles in cancer cell proliferation, survival, and metastasis.
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases. For instance, compound 51 (CCT137690) is a potent inhibitor of Aurora A, B, and C with IC50 values in the nanomolar range.[2]
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Imidazo[4,5-b]pyridine analogs have been developed as inhibitors of key kinases in this pathway, such as Akt and mTOR. For example, certain derivatives have been shown to reduce the phosphorylation of Akt and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity
Several 3H-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial properties. While many derivatives show limited activity, some have demonstrated promising results against certain bacterial and fungal strains. For example, compounds with specific substitutions have shown activity against E. coli and prominent antibacterial effects against both Gram-positive and Gram-negative bacteria.[3][4]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Test compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
A serial two-fold dilution of the test compound is prepared in MHB in a 96-well plate.
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Positive (bacteria in broth) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data Summary
The biological activities of various 3H-imidazo[4,5-b]pyridine derivatives are summarized in the tables below.
Table 1: Anticancer Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Target/Cell Line | Activity | Reference |
| Compound 8 | MCF-7 (human breast adenocarcinoma) | IC50 = 0.082 µM | [1] |
| Compound 9 | PARP | IC50 = 8.6 nM | [1] |
| Compound 10 | SW620 (colon carcinoma) | IC50 = 0.4 µM | [3] |
| Compound 14 | SW620 (colon carcinoma) | IC50 = 0.7 µM | [3] |
| Compound 8 (bromo-substituted) | HeLa, SW620, PC3 | IC50 = 1.8–3.2 μM | [3] |
| Compounds I, II, IIIa, IIIb, IV, VI, VIIa, VIII, IX | MCF-7 (breast cancer) | Significant activity | [5] |
| Compounds I, VIIc, VIIe, VIIf, VIII, IX | HCT116 (colon cancer) | Remarkable activity | [5] |
| Active Compounds | CDK9 | IC50 = 0.63-1.32 μM | [5] |
Table 2: Kinase Inhibitory Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Target Kinase | IC50 | Reference |
| Compound 51 (CCT137690) | Aurora-A | 0.015 ± 0.003 µM | [2] |
| Compound 51 (CCT137690) | Aurora-B | 0.025 µM | [2] |
| Compound 51 (CCT137690) | Aurora-C | 0.019 µM | [2] |
| Compound 23 | iNOS | pIC50 = 7.09 | [1] |
Table 3: Antimicrobial and Antiviral Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Organism/Virus | Activity | Reference |
| Compound 14 | E. coli | MIC = 32 μM | [3] |
| Compound 7 (bromo-substituted) | Respiratory Syncytial Virus (RSV) | EC50 = 21 μM | [3] |
| Compound 17 (para-cyano-substituted) | Respiratory Syncytial Virus (RSV) | EC50 = 58 μM | [3] |
Structure-Activity Relationships (SAR)
The extensive research on imidazo[4,5-b]pyridine derivatives has led to the elucidation of key structure-activity relationships. For instance, in the context of Aurora kinase inhibition, derivatization at the C7 position of the imidazo[4,5-b]pyridine scaffold has been shown to be crucial for achieving high potency and selectivity.[6] Similarly, for anticancer activity, the introduction of an N-hydroxycarboximidamide group at the phenyl ring has demonstrated high cytotoxic activity.[1]
Conclusion and Future Directions
The 3H-imidazo[4,5-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its structural analogy to purines provides a rational basis for its interaction with a multitude of biological targets. The extensive research into its synthesis and biological evaluation has yielded potent and selective inhibitors of key cellular pathways, particularly in the realm of oncology. Future research should focus on the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles, as well as on exploring the full therapeutic potential of this versatile scaffold against a wider range of diseases. The detailed methodologies and data presented in this guide aim to facilitate these future endeavors and accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[4,5-b]pyridine Scaffold: A Privileged Core in Drug Discovery
An In-depth Technical Guide on the Potential Biological Activities of Imidazo[4,5-b]pyridine Derivatives
The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This unique characteristic allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the prominent biological activities of imidazo[4,5-b]pyridine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of quantitative data, experimental protocols, and the underlying signaling pathways.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Imidazo[4,5-b]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1][2][3] Their mechanism of action often involves the inhibition of key enzymes crucial for cancer cell survival and proliferation, most notably cyclin-dependent kinases (CDKs) and Aurora kinases.[4][5][6][7][8][9][10]
Quantitative Data: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound Class | Cancer Cell Line | Activity (IC50) | Target | Reference |
| Amidino-substituted imidazo[4,5-b]pyridines | SW620 (Colon Carcinoma) | 0.4 µM - 0.7 µM | Not specified | [1] |
| Imidazo[4,5-b]pyridine derivatives | MCF-7 (Breast Cancer), HCT116 (Colon Cancer) | 0.63 µM - 1.32 µM | CDK9 | [4] |
| Imidazo[4,5-b]pyridine-derived acrylonitriles | Various human cancer cell lines | 0.2 µM - 0.6 µM | Tubulin | [1] |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridines | K562 (Leukemia) | Moderate | Not specified | [11] |
| N-phenyl-imidazo[4,5-b]pyridin-2-amines | HCT-116 (Colon Carcinoma), MCF-7 (Breast Cancer) | Potent | CDK9 | [7] |
| Imidazo[4,5-b]pyridine derivatives | SW620 (Colon Carcinoma) | Potent | Aurora Kinases | [8] |
| 2,6-disubstituted imidazo[4,5-b]pyridines | Various cancer cell lines | 1.45–4.25 μM | Not specified | [12] |
Signaling Pathways
Cyclin-Dependent Kinase 9 (CDK9) Inhibition:
CDK9 is a key transcriptional regulator that, when inhibited, leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately triggering programmed cell death in cancer cells.[6][7] Imidazo[4,5-b]pyridine derivatives have been shown to inhibit the CDK9/Cyclin T complex, preventing the phosphorylation of RNA Polymerase II and halting transcription of crucial survival genes for cancer cells.[9]
Aurora Kinase Inhibition:
Aurora kinases are essential for proper mitosis, and their overexpression is common in many cancers.[5][10][13] Imidazo[4,5-b]pyridine derivatives can inhibit Aurora kinases, leading to mitotic arrest and subsequent apoptosis in cancer cells.[8][9] The inhibition of Aurora kinases disrupts the formation of the mitotic spindle and chromosome segregation, ultimately leading to cell death.[5]
References
- 1. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Initial Screening of 3H-Imidazo[4,5-b]pyridin-7-amine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close resemblance to endogenous purines. This structural mimicry has led to the investigation of its derivatives against a wide array of biological targets, revealing potent activities in several key therapeutic areas. This technical guide provides a comprehensive overview of the initial bioactivity screening of compounds based on the 3H-imidazo[4,5-b]pyridine core, with a particular focus on anticancer and anti-inflammatory applications. While specific bioactivity data for the parent compound, 3H-Imidazo[4,5-b]pyridin-7-amine, is not extensively available in public literature, the extensive research on its derivatives underscores the therapeutic potential of this chemical class. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathways implicated in the bioactivity of these compounds.
Anticancer Activity: Kinase Inhibition
A predominant area of investigation for 3H-imidazo[4,5-b]pyridine derivatives is their role as potent inhibitors of various protein kinases, which are critical regulators of cell cycle progression, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
Derivatives of 3H-imidazo[4,5-b]pyridine have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[1] Inhibition of CDK9, a key transcriptional regulator, leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately triggering programmed cell death in cancer cells.
Quantitative Data for CDK9 Inhibitors
| Compound ID | R-group on N-phenyl | CDK9 IC50 (µM) | HCT-116 Cell GI50 (µM) | MCF-7 Cell GI50 (µM) | Reference |
| 18a | 4-CH3 | >10 | 2.5 | 3.2 | [2] |
| 18b | 4-CF3 | 0.03 | 0.08 | 0.09 | [2] |
| 18c | 4-Cl | 0.12 | 0.25 | 0.31 | [2] |
| 18d | 3-CF3 | 0.04 | 0.11 | 0.15 | [2] |
This data is for N-phenyl-imidazo[4,5-b]pyridin-2-amine derivatives.
Aurora Kinase Inhibition
The Aurora kinase family (A, B, and C) are essential serine/threonine kinases that regulate mitosis. Their overexpression is frequently observed in various human cancers. Several 7-substituted imidazo[4,5-b]pyridine derivatives have been developed as potent Aurora kinase inhibitors.
Quantitative Data for Aurora Kinase Inhibitors
| Compound ID | Structure/Substitution | Aurora-A IC50 (µM) | Aurora-B IC50 (µM) | SW620 Cell GI50 (µM) | HCT116 Cell GI50 (µM) | Reference |
| 7a | 7-(1-benzyl-1H-pyrazol-4-yl) | 0.212 | 0.461 | 0.18 | 0.15 | [3] |
Akt Inhibition
The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in cancer. A series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines have been identified as potent, orally bioavailable, and selective ATP-independent Akt inhibitors.
Anti-inflammatory Activity: COX Inhibition
Chronic inflammation is a known driver of several diseases, including cancer. Cyclooxygenase (COX) enzymes are key mediators of the inflammatory response. Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their ability to inhibit COX-1 and COX-2.
Quantitative Data for COX Inhibitors
| Compound ID | COX-1 IC50 (µmol/L) | COX-2 IC50 (µmol/L) | Selectivity (COX-1/COX-2) | Reference |
| 3f | 21.8 | 9.2 | 2.37 | [1][4] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds and include untreated control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or GI50 value.[1]
In Vitro Kinase Inhibition Assay (Generic)
This protocol is designed to determine the IC₅₀ of an inhibitor against a purified kinase enzyme (e.g., CDK9/Cyclin T1).
Protocol:
-
Inhibitor Plating: Prepare a serial dilution of the test inhibitor in 100% DMSO. Add a small volume (e.g., 100 nL) of the diluted inhibitor to the assay wells of a 384-well plate.
-
Enzyme/Substrate Addition: Add the recombinant kinase enzyme and the appropriate substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration near its Km value.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 1 hour).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™).
-
Data Acquisition: Read the plate on a suitable plate reader (luminescence).
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.[2]
Signaling Pathways and Experimental Workflows
CDK9 Inhibition Pathway
Akt Signaling Pathway
COX-2 Inflammatory Pathway
Conclusion
The 3H-imidazo[4,5-b]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The extensive body of research on its derivatives has demonstrated potent anticancer and anti-inflammatory activities, primarily through the inhibition of key kinases and enzymes involved in disease progression. While the bioactivity of the parent this compound remains to be fully elucidated in the public domain, the structure-activity relationship studies of its derivatives strongly suggest that the 7-position is a critical site for modification to achieve desired biological effects. Further investigation into the synthesis and biological evaluation of a broader range of 7-substituted analogs, including the parent amine, is warranted to fully explore the therapeutic potential of this important class of compounds. This guide serves as a foundational resource for researchers embarking on the exploration and development of novel drugs based on the 3H-imidazo[4,5-b]pyridine core.
References
- 1. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Deaza-Adenosine | C11H14N4O4 | CID 159738 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 7-Amino-Imidazo[4,5-b]pyridines: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 7-amino-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close structural resemblance to endogenous purines. This unique characteristic has positioned it as a valuable framework for the design of novel therapeutics targeting a range of diseases. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of 7-amino-imidazo[4,5-b]pyridine derivatives, with a focus on their potential as kinase inhibitors and anti-cancer agents.
Core Biological Activities and Quantitative Data
Derivatives of the 7-amino-imidazo[4,5-b]pyridine core have demonstrated a wide spectrum of biological activities. Notably, they have emerged as potent inhibitors of various protein kinases, including Aurora kinases, Tropomyosin receptor kinases (Trk), and Cyclin-dependent kinases (CDK). Their therapeutic potential also extends to anti-proliferative, anti-inflammatory, and antimicrobial applications. The following tables summarize the quantitative biological data for key 7-amino-imidazo[4,5-b]pyridine derivatives.
Table 1: Kinase Inhibitory Activity of 7-Amino-Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target Kinase(s) | IC50 / Kd (nM) | Cell Line / Assay Conditions | Reference |
| CCT137690 | Aurora-A | 15 | Biochemical Assay | [1][2] |
| Aurora-B | 25 | Biochemical Assay | [1][2] | |
| Aurora-C | 19 | Biochemical Assay | [1][2] | |
| Compound 27e | Aurora-A | 7.5 (Kd) | Biochemical Assay | [3][4] |
| Aurora-B | 48 (Kd) | Biochemical Assay | [3][4] | |
| FLT3 | 6.2 (Kd) | Biochemical Assay | [3][4] | |
| FLT3-ITD | 38 (Kd) | Biochemical Assay | [3][4] | |
| FLT3(D835Y) | 14 (Kd) | Biochemical Assay | [3][4] | |
| Compound 7a | Aurora-A | 212 | Biochemical Assay | [5] |
| Aurora-B | 461 | Biochemical Assay | [5] | |
| Compound I | CDK9 | 630 | Enzyme Inhibition Assay | [6][7] |
| Compound II | CDK9 | 710 | Enzyme Inhibition Assay | [6][7] |
| Compound VIII | CDK9 | 650 | Enzyme Inhibition Assay | [6][7] |
| Compound IX | CDK9 | 680 | Enzyme Inhibition Assay | [6][7] |
| Disubstituted Imidazo[4,5-b]pyridines | TrkA | Subnanomolar | Cellular Assays | [8] |
Table 2: Antiproliferative Activity of 7-Amino-Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Cell Line | GI50 / IC50 (µM) | Reference |
| CCT137690 | SW620 (Colon) | 0.3 | [1][9] |
| HCT116 (Colon) | 0.15 | [5] | |
| A2780 (Ovarian) | 0.14 | [1] | |
| Compound 27e | HCT116 (Colon) | 0.3 | [3] |
| MOLM-13 (AML) | 0.104 | [3] | |
| MV4-11 (AML) | 0.291 | [3] | |
| Compound 7a | SW620 (Colon) | 0.18 | [5] |
| HCT116 (Colon) | 0.15 | [5] | |
| Compound 7d | SW620 (Colon) | 0.26 | [5] |
| HCT116 (Colon) | 0.24 | [5] | |
| Compound 8 (Puskullu et al.) | MCF-7 (Breast) | 0.082 | [10] |
| Compound 10 (Amidino-substituted) | SW620 (Colon) | 0.4 | [11][12][13][14] |
| Compound 14 (Amidino-substituted) | SW620 (Colon) | 0.7 | [11][12][13][14] |
| Compound 13 (4-hydroxyphenyl substituted) | Capan-1 (Pancreatic) | 1.50 | [15] |
| HL-60 (Leukemia) | 1.87 | [15] | |
| Z-132 (Lymphoma) | 1.87 | [15] | |
| Compound 19 (N-methyl substituted) | Capan-1 (Pancreatic) | 1.45 | [15] |
| LN-229 (Glioblastoma) | 1.90 | [15] | |
| DND-41 (Leukemia) | 1.90 | [15] | |
| K-562 (Leukemia) | 1.90 | [15] | |
| Z-138 (Lymphoma) | 1.90 | [15] |
Key Signaling Pathways Modulated by 7-Amino-Imidazo[4,5-b]pyridines
The therapeutic effects of 7-amino-imidazo[4,5-b]pyridines are primarily attributed to their ability to inhibit key protein kinases involved in cell growth, proliferation, and survival. The following diagrams illustrate the signaling pathways targeted by these compounds.
Caption: TrkA Signaling Pathway Inhibition.
Caption: Aurora Kinase Signaling Pathway Inhibition.
Caption: CDK9 Signaling Pathway Inhibition.
Experimental Protocols
This section details the methodologies for the synthesis of a representative 7-amino-imidazo[4,5-b]pyridine derivative and a common biological assay for evaluating its activity.
Synthesis of 7-Substituted Imidazo[4,5-b]pyridine Derivatives (General Procedure)
A common route to synthesize 7-substituted imidazo[4,5-b]pyridines involves a Suzuki coupling reaction followed by cyclization. The synthesis of 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives serves as a representative example.[5]
Step 1: Suzuki Coupling
-
Reactants: 4-chloro-3-nitropyridin-2-amine and the desired boronic acid or boronic acid pinacol ester.
-
Catalyst: A palladium catalyst such as Pd(PPh3)4.
-
Base: An appropriate base, for example, Na2CO3.
-
Solvent: A suitable solvent system like a mixture of 1,4-dioxane and water.
-
Procedure: The reactants, catalyst, and base are dissolved in the solvent. The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours. After completion, the reaction is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Step 2: Reductive Cyclization
-
Reactant: The nitro-substituted pyridine derivative obtained from Step 1 and an appropriate aldehyde or carboxylic acid.
-
Reducing Agent: A reducing agent such as sodium dithionite (Na2S2O4) or catalytic hydrogenation (H2/Pd-C).
-
Solvent: A polar solvent like ethanol or a mixture of ethanol and water.
-
Procedure: The nitro-substituted pyridine is dissolved in the solvent, and the reducing agent is added portion-wise. The reaction mixture is stirred at room temperature or heated to reflux for a specified time until the reduction of the nitro group is complete. Following the reduction, the aldehyde or carboxylic acid is added, and the mixture is heated to reflux to facilitate the cyclization and formation of the imidazole ring. The product is then isolated by filtration or extraction and purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of 7-amino-imidazo[4,5-b]pyridine derivatives against specific kinases is typically determined using in vitro kinase assays.
-
Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, and the test compound.
-
Assay Buffer: A buffer solution containing components such as Tris-HCl, MgCl2, DTT, and BSA.
-
Detection Method: Commonly used methods include radiometric assays (measuring the incorporation of 32P or 33P from [γ-32/33P]ATP into the substrate) or non-radiometric assays such as fluorescence-based assays (e.g., HTRF, FP) or luminescence-based assays (e.g., Kinase-Glo).
-
Procedure:
-
The test compound is serially diluted in DMSO to obtain a range of concentrations.
-
The kinase, substrate, and test compound are pre-incubated in the assay buffer in a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 °C).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified using the chosen detection method.
-
The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (MTT or MTS Assay)
The antiproliferative activity of the compounds is assessed using cell-based assays.
-
Materials: Human cancer cell lines, cell culture medium, fetal bovine serum (FBS), antibiotics, and a tetrazolium salt solution (e.g., MTT or MTS).
-
Procedure:
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
After the incubation period, the tetrazolium salt solution is added to each well.
-
Viable cells with active metabolism reduce the tetrazolium salt into a colored formazan product.
-
The formazan is solubilized (if necessary), and the absorbance is measured at a specific wavelength using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to untreated control cells.
-
The GI50 or IC50 value (the concentration of the compound that causes 50% growth inhibition) is determined from the dose-response curve.
-
Conclusion and Future Directions
The 7-amino-imidazo[4,5-b]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into their synthesis and biological evaluation has led to the identification of potent kinase inhibitors with significant anti-cancer properties. The detailed structure-activity relationship studies have provided valuable insights for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Future research in this area should focus on:
-
Optimization of Lead Compounds: Further structural modifications to enhance target specificity and minimize off-target effects.
-
Elucidation of Resistance Mechanisms: Investigating potential mechanisms of resistance to these inhibitors in cancer cells.
-
In Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and toxicology of promising candidates.
-
Exploration of New Therapeutic Areas: Investigating the potential of 7-amino-imidazo[4,5-b]pyridine derivatives for the treatment of other diseases, such as inflammatory and neurodegenerative disorders, where the targeted kinases play a crucial role.
The continued exploration of this chemical space holds great promise for the discovery of new and effective medicines to address unmet medical needs.
References
- 1. apexbt.com [apexbt.com]
- 2. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Potential Therapeutics: A Technical Guide to 3H-Imidazo[4,5-b]pyridin-7-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical and computational aspects of the novel heterocyclic compound, 3H-Imidazo[4,5-b]pyridin-7-amine. While direct experimental and extensive computational data for this specific parent amine are limited in published literature, this document consolidates information from closely related derivatives to provide a foundational understanding for researchers. The focus of current research has been on substituted imidazo[4,5-b]pyridines, which have shown significant promise as anticancer and antimicrobial agents.[1][2] This guide serves as a starting point for further investigation into the core molecule, which is a key building block for these more complex, biologically active compounds.
Theoretical and Computational Profile
Computational studies, primarily using Density Functional Theory (DFT), have been applied to various derivatives of the 3H-imidazo[4,5-b]pyridine core to understand their electronic properties and predict their reactivity and biological interactions.[3][4] These studies are crucial in rational drug design and in elucidating the structure-activity relationships (SAR) of this class of compounds.
Molecular Properties (Inferred from Derivatives)
Theoretical calculations on substituted 3H-imidazo[4,5-b]pyridine derivatives have provided insights into their molecular orbitals and electrostatic potential. For instance, DFT studies on 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives have been used to calculate the HOMO-LUMO energy gap, which is indicative of the molecule's kinetic stability and chemical reactivity.[4] These analyses help in understanding the intermolecular interactions that are critical for the biological activity of these compounds.[3]
Molecular Docking Studies
Molecular docking simulations have been instrumental in identifying potential biological targets for imidazo[4,5-b]pyridine derivatives. These studies have shown that these molecules can bind to the active sites of various enzymes, suggesting mechanisms for their observed biological effects. For example, docking studies have been performed on derivatives targeting Aurora A kinase, revealing key structural requirements for inhibitory activity.[5]
Synthesis and Characterization
The synthesis of the 3H-imidazo[4,5-b]pyridine scaffold is well-documented, with several synthetic strategies available.[6][7][8] These methods typically involve the cyclization of appropriately substituted diaminopyridines.
Proposed Synthetic Pathway for this compound
A plausible synthetic route to the title compound would involve the cyclization of a triaminopyridine precursor. A general workflow for such a synthesis is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
General Procedure for the Synthesis of Substituted 3H-Imidazo[4,5-b]pyridines:
-
Reaction Setup: A mixture of the substituted 2,3-diaminopyridine (1 mmol) and the appropriate aldehyde or carboxylic acid (1 mmol) is prepared in a suitable solvent such as ethanol or dimethylformamide.
-
Reaction Conditions: The reaction mixture is heated to reflux for a specified period, typically ranging from 3 to 24 hours.[9] The progress of the reaction is monitored by thin-layer chromatography.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]
Spectroscopic Characterization
The structural elucidation of newly synthesized imidazo[4,5-b]pyridine derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the chemical environment of the protons and carbon atoms in the molecule, confirming the successful formation of the heterocyclic ring system.[3][9]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which further aids in structural confirmation.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as N-H and C=N bonds, which are characteristic of the imidazopyridine core.[9][10]
Biological Activity of Amino-Substituted Imidazo[4,5-b]pyridine Derivatives
Derivatives of this compound have demonstrated a range of biological activities, with anticancer and antimicrobial effects being the most prominent.[1][2] The amino group at the 7-position is a key feature that can be further functionalized to modulate the biological properties of the molecule.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of substituted imidazo[4,5-b]pyridines against various cancer cell lines.[2] The mechanism of action is believed to involve the inhibition of key enzymes in cancer cell proliferation and survival, such as kinases.[5]
Antimicrobial Activity
The imidazo[4,5-b]pyridine scaffold is also a promising framework for the development of new antimicrobial agents.[1] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
Quantitative Biological Data
The following table summarizes the reported anticancer and antimicrobial activities of selected amino-substituted imidazo[4,5-b]pyridine derivatives.
| Compound ID | Substitution Pattern | Target Cell Line/Organism | Activity (IC50/MIC) | Reference |
| 3h | 6-bromo-2-(2,4-dimethoxyphenyl) | MCF-7 (Breast Cancer) | Not specified as IC50, but prominent activity reported | [2] |
| 3j | 6-bromo-2-(4-dimethylaminophenyl) | BT-474 (Breast Cancer) | Not specified as IC50, but prominent activity reported | [2] |
| 3b | 6-bromo-2-(2-chlorophenyl) | Antibacterial | Prominent activity reported | [2] |
| 3f | 6-bromo-2-(4-fluorophenyl) | Antibacterial & Antifungal | Prominent activity reported | [2] |
Logical Workflow for Drug Discovery
The development of new drugs based on the this compound core follows a logical progression from initial design and synthesis to biological evaluation.
References
- 1. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 6. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
synthesis of 3H-Imidazo[4,5-B]pyridin-7-amine from diaminopyridine
Application Note: Synthesis of 3H-Imidazo[4,5-b]pyridin-7-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[4,5-b]pyridine scaffold is a "privileged" heterocyclic ring system in medicinal chemistry due to its structural resemblance to endogenous purines. This structural similarity allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in pathogenic life cycles.[1] As a result, derivatives of this scaffold have been investigated for their potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2][3] This application note provides a detailed protocol for the multi-step synthesis of this compound, a key intermediate for the development of novel therapeutics. The synthesis begins with the selective reduction of 3,5-dinitropyridin-2-amine to form the key diamine precursor.
Overall Synthetic Pathway
The synthesis is accomplished via a three-step process:
-
Selective Reduction: Synthesis of 5-nitropyridine-2,3-diamine from 3,5-dinitropyridin-2-amine.
-
Cyclization: Formation of the imidazole ring by reacting the diamine with formic acid to yield 7-nitro-3H-imidazo[4,5-b]pyridine.
-
Final Reduction: Reduction of the C7 nitro group to the target amine, this compound.
Figure 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-Nitropyridine-2,3-diamine (Intermediate 1)
This protocol is adapted from established procedures for the selective reduction of dinitropyridines.[4]
Materials:
-
3,5-Dinitropyridin-2-amine
-
Methanol (MeOH)
-
20% Aqueous ammonium sulfide solution ((NH₄)₂S)
-
Ice bath
-
Round-bottom flask
-
Stir plate and stir bar
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Suspend 3,5-dinitropyridin-2-amine (1 eq.) in methanol in a round-bottom flask.
-
Cool the suspension in an ice bath with stirring.
-
Slowly add 20% aqueous ammonium sulfide solution (5 eq.) to the suspension.
-
After the addition is complete, heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and allow it to air dry to afford 5-nitropyridine-2,3-diamine.
Protocol 2: Synthesis of 7-Nitro-3H-imidazo[4,5-b]pyridine (Intermediate 2)
This protocol uses a classical condensation-dehydration reaction to form the imidazole ring system.[5][6]
Materials:
-
5-Nitropyridine-2,3-diamine (Intermediate 1)
-
90% Formic acid (HCOOH)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Sodium hydroxide (NaOH) solution (for neutralization)
Procedure:
-
Place 5-nitropyridine-2,3-diamine (1 eq.) in a round-bottom flask.
-
Add an excess of 90% formic acid to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the acidic solution over crushed ice.
-
Neutralize the solution by the dropwise addition of a cold aqueous NaOH solution until a precipitate forms (typically pH 7-8).
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 7-nitro-3H-imidazo[4,5-b]pyridine.
Protocol 3: Synthesis of this compound (Final Product)
This protocol employs a standard and effective method for the reduction of an aromatic nitro group using iron powder in an acidic medium.[7][8]
Materials:
-
7-Nitro-3H-imidazo[4,5-b]pyridine (Intermediate 2)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Reduced iron powder
-
Concentrated hydrochloric acid (HCl)
-
Celite (for filtration)
-
Sodium carbonate (Na₂CO₃) or ammonia solution (for neutralization)
-
Ethyl acetate (for extraction)
Procedure:
-
To a round-bottom flask, add 7-nitro-3H-imidazo[4,5-b]pyridine (1 eq.), ethanol, and water.
-
Add an excess of reduced iron powder (approx. 5-10 eq.).
-
Heat the mixture to reflux and add a catalytic amount of concentrated HCl dropwise.
-
Maintain the reflux for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in water and neutralize with a saturated Na₂CO₃ solution or ammonia.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the final product, this compound.
Data Summary
The following table summarizes the typical reaction conditions and expected outcomes for the synthesis. Yields are representative for these types of transformations reported in the literature.
| Step | Starting Material | Key Reagents | Conditions | Typical Yield (%) |
| 1 | 3,5-Dinitropyridin-2-amine | (NH₄)₂S, MeOH | 75 °C, 30 min | 95-100%[4] |
| 2 | 5-Nitropyridine-2,3-diamine | HCOOH (90%) | Reflux, 2-4 h | 80-90% |
| 3 | 7-Nitro-3H-imidazo[4,5-b]pyridine | Fe, HCl, EtOH/H₂O | Reflux, 1-2 h | 75-85% |
Reaction Mechanism and Applications
Mechanism of Imidazole Ring Formation
The cyclization of 2,3-diaminopyridine with formic acid proceeds through a two-step condensation mechanism. First, the more nucleophilic amino group at the C2 position attacks the carbonyl carbon of formic acid, forming a formamide intermediate after dehydration. The second amino group then undergoes an intramolecular nucleophilic attack on the formyl carbon, followed by another dehydration step to yield the aromatic imidazole ring.
Figure 2: Simplified mechanism for the formation of the imidazo[4,5-b]pyridine ring.
Applications in Drug Discovery
The 3H-imidazo[4,5-b]pyridine core is a versatile scaffold for generating libraries of compounds to target various signaling pathways. Its ability to mimic purines allows it to function as a hinge-binding motif in many protein kinases. Modifications at the C2, C7, and N3 positions can be used to modulate potency, selectivity, and pharmacokinetic properties.
Figure 3: Biological targets and therapeutic applications of the imidazo[4,5-b]pyridine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-NITROPYRIDINE-2,3-DIAMINE synthesis - chemicalbook [chemicalbook.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
Detailed Protocol for the Synthesis of 3H-Imidazo[4,5-b]pyridin-7-amine
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the synthesis of 3H-Imidazo[4,5-b]pyridin-7-amine, a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to purines. The synthesis is accomplished through a robust two-step process commencing with the selective reduction of 3,5-dinitropyridin-2-amine to yield 2,3-diamino-5-nitropyridine, followed by a cyclization and subsequent reduction to afford the final product.
Overall Synthesis Workflow
The synthesis of this compound is achieved via the following two primary stages:
-
Formation of the Key Intermediate: Synthesis of 2,3-diamino-5-nitropyridine.
-
Cyclization and Reduction: Conversion of the intermediate to the final product, this compound.
Figure 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of 2,3-Diamino-5-nitropyridine
This stage involves the selective reduction of one nitro group of 3,5-dinitropyridin-2-amine.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) |
| 3,5-Dinitropyridin-2-amine | 184.11 |
| 20% Aqueous Ammonium Sulfide | - |
| Methanol (MeOH) | 32.04 |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dinitropyridin-2-amine (4.0 g, 21.7 mmol) in methanol (150 mL).
-
Slowly add 20% aqueous ammonium sulfide solution (31.7 mL, 109 mmol, 5 equivalents) to the suspension.
-
Heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes.[1]
-
Upon completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.
-
Further cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the precipitate by filtration and wash with a small amount of cold methanol.
-
Dry the solid under vacuum to yield 2,3-diamino-5-nitropyridine.
Expected Yield:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 2,3-Diamino-5-nitropyridine | 3.34 | 3.4 | 100 |
Note: The reported yield is quantitative as per the cited literature.[1] Actual yields may vary.
Characterization:
The structure of the product can be confirmed by 1H NMR spectroscopy.[1]
-
1H NMR (400 MHz, DMSO-d6): δ 8.28-8.29 (m, 1H), 7.35-7.37 (m, 1H), 6.99 (br s, 2H), 5.32 (br s, 2H).[1]
Stage 2: Synthesis of this compound
This stage involves the cyclization of 2,3-diamino-5-nitropyridine to form the imidazole ring, followed by the reduction of the nitro group.
Part A: Cyclization to 7-Nitro-3H-imidazo[4,5-b]pyridine
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) |
| 2,3-Diamino-5-nitropyridine | 154.13 |
| Formic Acid (100%) | 46.03 |
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add 2,3-diamino-5-nitropyridine (1 equivalent).
-
Add an excess of 100% formic acid to the flask.
-
Heat the reaction mixture to reflux and maintain for approximately 6 hours.[2]
-
After cooling, carefully neutralize the excess formic acid with a suitable base (e.g., sodium bicarbonate solution).
-
The product, 7-nitro-3H-imidazo[4,5-b]pyridine, may precipitate out of the solution and can be collected by filtration.
Note: This is a generalized procedure based on the synthesis of similar imidazo[4,5-b]pyridine derivatives.[2] Optimization of reaction time and purification may be necessary.
Part B: Reduction to this compound
A common and effective method for the reduction of aryl nitro groups is catalytic hydrogenation.
Materials and Reagents:
| Reagent/Material |
| 7-Nitro-3H-imidazo[4,5-b]pyridine |
| Palladium on Carbon (10% Pd/C) |
| Ethanol (EtOH) or Methanol (MeOH) |
| Hydrogen Gas (H₂) |
Procedure:
-
Dissolve or suspend 7-nitro-3H-imidazo[4,5-b]pyridine (1 equivalent) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Palladium on Carbon (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, though higher pressures can be used) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Safety Precautions:
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Conduct all reactions in a well-ventilated fume hood.
-
Formic acid is corrosive and should be handled with care.
-
Catalytic hydrogenation with palladium on carbon is potentially hazardous as the catalyst can be pyrophoric when dry and exposed to air. Handle the catalyst under a moist or inert atmosphere. Ensure proper procedures for handling and disposing of the catalyst are followed.
-
Hydrogen gas is highly flammable. Use appropriate safety measures when working with hydrogen.
This detailed protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the procedures as necessary based on their laboratory conditions and available equipment.
References
Application Note: 1H and 13C NMR Characterization of 3H-Imidazo[4,5-b]pyridin-7-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3H-Imidazo[4,5-b]pyridine derivatives are a significant class of heterocyclic compounds, structurally analogous to purines, which exhibit a wide range of biological activities.[1] Their therapeutic potential has led to their investigation as anticancer, antimicrobial, and antiviral agents.[2][3] The synthesis and characterization of novel derivatives are crucial for the development of new therapeutic agents.[4] NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these compounds.
Predicted NMR Spectral Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts for 3H-Imidazo[4,5-b]pyridin-7-amine. These predictions are based on the analysis of reported data for structurally related amino-substituted and unsubstituted imidazo[4,5-b]pyridine derivatives.[5][6] The numbering convention for the imidazo[4,5-b]pyridine ring system is shown in Figure 1.
Figure 1. Structure and numbering of this compound.
Table 1: Predicted 1H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 8.0 - 8.2 | s | - |
| H5 | 7.8 - 8.0 | d | 8.0 - 9.0 |
| H6 | 6.5 - 6.7 | d | 8.0 - 9.0 |
| NH2 | 5.5 - 6.5 | br s | - |
| NH (imidazole) | 12.0 - 13.0 | br s | - |
Solvent: DMSO-d6
Table 2: Predicted 13C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 142 - 145 |
| C3a | 130 - 135 |
| C5 | 140 - 143 |
| C6 | 105 - 108 |
| C7 | 155 - 158 |
| C7a | 148 - 152 |
Solvent: DMSO-d6
Experimental Protocol
This section details a general protocol for the acquisition of 1H and 13C NMR spectra for the characterization of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Other deuterated solvents such as methanol-d4 or chloroform-d can be used, but DMSO-d6 is often suitable for this class of compounds due to its high solubilizing power.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. NMR Spectrometer Setup
-
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
1H NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | zg30 |
| Number of Scans | 16 - 64 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 4.0 s |
| Spectral Width | 16 ppm |
| Temperature | 298 K |
13C NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 - 4096 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 1.0 - 1.5 s |
| Spectral Width | 240 ppm |
| Temperature | 298 K |
3. Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δ = 2.50 ppm for 1H and δ = 39.52 ppm for 13C).
-
Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.
-
Assign the peaks in both 1H and 13C NMR spectra to the corresponding atoms in the molecule. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a novel compound like this compound.
Conclusion
The structural characterization of this compound is a critical step in its development as a potential therapeutic agent. While experimental NMR data for this specific molecule is not yet reported, the predicted chemical shifts and the detailed experimental protocol provided in this application note offer a solid foundation for researchers. The combination of 1D and 2D NMR techniques will enable unambiguous structural confirmation, paving the way for further investigation into the biological properties of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 3. scite.ai [scite.ai]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Imidazo[4,5-b]pyridine Scaffold in Kinase Inhibitor Assays
Introduction
The imidazo[4,5-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to natural purines allows it to function as a "privileged scaffold," capable of interacting with the ATP-binding sites of a wide array of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a critical class of therapeutics.[1] Derivatives of the imidazo[4,5-b]pyridine scaffold have been successfully developed into potent inhibitors of various serine/threonine and tyrosine kinases.[1] This document provides detailed application notes on the utility of this scaffold and standardized protocols for evaluating novel derivatives, such as those synthesized from 3H-Imidazo[4,5-b]pyridin-7-amine, in common kinase inhibitor assay formats.
Target Landscape and Inhibitory Activity
Compounds built upon the imidazo[4,5-b]pyridine framework have demonstrated inhibitory activity against a diverse range of kinases implicated in oncogenic signaling pathways. This versatility makes the scaffold a valuable starting point for developing both highly selective and multi-targeted kinase inhibitors.[3][4] Key kinase targets include Aurora kinases, Cyclin-Dependent Kinases (CDKs), Polo-like kinases (PLKs), and receptor tyrosine kinases like c-Met and FLT3.[4][5][6][7][8]
Data Summary: Inhibitory Potency of Imidazo[4,5-b]pyridine Derivatives
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) for several exemplary compounds based on the imidazo[4,5-b]pyridine scaffold against their respective kinase targets. This data highlights the scaffold's potential for generating highly potent inhibitors.
| Compound Class/Reference | Target Kinase(s) | Assay Type | IC50 / Kd Value (nM) |
| Aurora Kinase Inhibitors [3] | Aurora-A | Biochemical | IC50: 212 |
| Aurora-B | Biochemical | IC50: 461 | |
| Dual FLT3/Aurora Inhibitor (CCT241736) [4] | Aurora-A | Biochemical | Kd: 7.5 |
| Aurora-B | Biochemical | Kd: 48 | |
| FLT3 (wild-type) | Biochemical | Kd: 6.2 | |
| FLT3-ITD | Biochemical | Kd: 38 | |
| c-Met Kinase Inhibitors [6] | c-Met | Enzymatic | IC50: 53.4 |
| c-Met | Cellular | IC50: 253 | |
| CDK9 Inhibitors [7] | CDK9 | Biochemical | IC50 range: 630 - 1320 |
Key Oncogenic Signaling Pathways
Imidazo[4,5-b]pyridine-based inhibitors often target kinases that are critical nodes in signaling pathways responsible for cell growth, proliferation, and survival. Understanding these pathways is essential for contextualizing the mechanism of action of these inhibitors. Two of the most relevant cascades are the RAS/MAPK and PI3K/AKT pathways.
Experimental Protocols for Kinase Inhibition Assays
A systematic approach is required to identify and characterize novel kinase inhibitors. The general workflow involves a primary screen to identify "hits," followed by secondary assays to confirm activity and determine potency (e.g., IC50), and selectivity profiling against a panel of other kinases.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This protocol describes a generic method for measuring kinase activity by detecting the phosphorylation of a biotinylated substrate. It is a robust, high-throughput method based on the proximity of a europium cryptate-labeled antibody and a streptavidin-XL665 conjugate.[9][10]
Materials:
-
Kinase of interest
-
Biotinylated peptide or protein substrate (e.g., TK Substrate-biotin)
-
ATP (Adenosine 5'-triphosphate)
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
HTRF® Kinase Buffer
-
HTRF® Detection Buffer
-
Europium (Eu3+) cryptate-labeled anti-phospho-antibody
-
Streptavidin-XL665 (SA-XL665)
-
Low-volume 384-well plates (white)
-
HTRF®-compatible microplate reader
Experimental Procedure:
-
Compound Plating: Dispense 0.5 µL of test compound dilutions (in 50% DMSO) into the wells of a 384-well plate. For controls, use 0.5 µL of 50% DMSO (100% activity) and 0.5 µL of a known inhibitor (0% activity).
-
Enzyme Addition: Add 5.5 µL of the kinase, diluted to the desired concentration in HTRF® Kinase Buffer, to all wells.
-
Pre-incubation: Cover the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 4 µL of a substrate/ATP mixture (pre-mixed in HTRF® Kinase Buffer) to all wells to start the kinase reaction. Final concentrations should be optimized, but a starting point is the Km value for ATP and substrate.
-
Kinase Reaction: Cover the plate and incubate for 10 to 60 minutes at room temperature. The incubation time depends on the kinase's activity and should be within the linear range of the reaction.
-
Detection: Add 10 µL of the detection mixture (Eu3+-antibody and SA-XL665 pre-diluted in HTRF® Detection Buffer) to all wells. The EDTA in the detection buffer will stop the kinase reaction.
-
Final Incubation: Cover the plate, protect from light, and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).[9] The HTRF ratio (665nm / 620nm * 10,000) is proportional to the amount of phosphorylated substrate.
Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a two-step process that first eliminates remaining ATP and then converts the generated ADP into a luminescent signal.[11][12] This method is highly sensitive and suitable for kinases with low activity.
Materials:
-
Kinase of interest and its substrate
-
ATP (Ultra-Pure)
-
Test compound dissolved in DMSO
-
Kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Solid white 384-well plates
-
Luminometer
Experimental Procedure:
-
Kinase Reaction Setup: In a 384-well plate, prepare a 2.5 µL kinase reaction.
-
Add 1 µL of kinase + substrate in reaction buffer.
-
Add 0.5 µL of test compound dilution.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation: Add 1 µL of ATP solution in reaction buffer to start the reaction.[11]
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add 2.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation 1: Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 5 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and simultaneously generates a luminescent signal via luciferase.
-
Incubation 2: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.
Protocol 3: Radiometric Filter Binding Assay (³³P-ATP)
This method is considered a "gold standard" for its direct measurement of phosphate incorporation into a substrate.[13][14] It involves using ATP radiolabeled at the gamma-phosphate position (γ-³³P-ATP) and capturing the phosphorylated substrate on a filter membrane.
Materials:
-
Kinase of interest
-
Peptide or protein substrate (must bind to the filter membrane)
-
Test compound dissolved in DMSO
-
Kinase assay buffer
-
γ-³³P-ATP
-
Phosphocellulose filter plates (e.g., P81) or filter paper
-
Phosphoric acid (for wash buffer)
-
Scintillation fluid
-
Microplate scintillation counter or Phosphorimager
Experimental Procedure:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture (total volume ~25 µL).
-
Add kinase, substrate, and test compound to the kinase assay buffer.
-
Allow a 10-15 minute pre-incubation at room temperature.
-
-
Reaction Initiation: Start the reaction by adding a mixture of cold ATP and γ-³³P-ATP. The final ATP concentration should be near the Km value for accurate inhibitor assessment.
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Spotting: Stop the reaction by adding phosphoric acid. Spot an aliquot of the reaction mixture from each well onto the phosphocellulose filter membrane.[14]
-
Washing: Wash the filter membranes extensively with phosphoric acid (e.g., 0.75%) to remove unincorporated γ-³³P-ATP. This is a critical step to reduce background signal.
-
Drying: Dry the filter membranes completely (e.g., using a heat lamp or oven).
-
Data Acquisition: Quantify the radioactivity bound to the filter for each spot.
-
Scintillation Counting: Punch out the filter spots, place them in vials with scintillation fluid, and count using a scintillation counter.
-
Phosphorimager: Expose the dried filter membrane to a phosphor screen and quantify the signal using a Phosphorimager.[14]
-
-
Analysis: The amount of incorporated ³³P is directly proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to controls.
References
- 1. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ulab360.com [ulab360.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 3H-Imidazo[4,5-B]pyridin-7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-b]pyridine scaffold is a purine analogue that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Derivatives of this core structure have shown potential as anticancer, anti-inflammatory, and kinase-inhibiting agents. Given the structural characteristics of 3H-Imidazo[4,5-B]pyridin-7-amine, it is hypothesized to exhibit biological activities relevant to cancer therapeutics, potentially through the modulation of cell proliferation, inhibition of key signaling pathways, and induction of DNA damage.
These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological effects of this compound. The assays are designed to assess its cytotoxic and anti-proliferative properties, its potential to inhibit the PI3K/Akt signaling pathway, and its capacity to induce DNA damage.
Assessment of Antiproliferative and Cytotoxic Effects
A fundamental first step in characterizing a novel compound is to evaluate its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method to assess these parameters.
Experimental Protocol: MTT Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
The results of the MTT assay can be summarized in the following table:
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 100 | ||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| ... | |||
| Positive Control |
The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: MTT Assay
Caption: Workflow for MTT cell viability assay.
Investigation of PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[3][4] The inhibitory effect of this compound on this pathway can be assessed by measuring the phosphorylation status of Akt.
Experimental Protocol: Western Blot for Akt Phosphorylation
This protocol describes the detection of phosphorylated Akt (p-Akt) and total Akt in cell lysates by Western blotting.[5][6]
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
The relative levels of p-Akt can be quantified by densitometry and normalized to total Akt.
| Treatment | p-Akt/Total Akt Ratio (Normalized to Control) |
| Vehicle Control | 1.0 |
| Compound Concentration 1 | |
| Compound Concentration 2 | |
| ... |
Signaling Pathway: PI3K/Akt Pathway
Caption: PI3K/Akt signaling pathway.
Evaluation of DNA Damage Induction
Many anticancer agents exert their effects by inducing DNA damage. The formation of γH2AX foci is an early marker of DNA double-strand breaks.[7][8] The Comet assay can also be used to detect DNA strand breaks.[9][10]
Experimental Protocol: γH2AX Immunofluorescence Assay
This protocol details the visualization and quantification of γH2AX foci in treated cells.[11][12]
Materials:
-
Human cancer cell line
-
This compound
-
Coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with the compound for a desired time.
-
Fixation and Permeabilization: Fix cells with 4% PFA, then permeabilize with Triton X-100.[7]
-
Immunostaining: Block non-specific binding, then incubate with anti-γH2AX primary antibody, followed by a fluorescently-labeled secondary antibody.
-
Mounting and Imaging: Counterstain nuclei with DAPI and mount coverslips on microscope slides. Acquire images using a fluorescence microscope.
-
Quantification: Count the number of γH2AX foci per nucleus in at least 50-100 cells per condition.
Data Presentation
| Treatment | Average γH2AX Foci per Nucleus | Standard Deviation |
| Vehicle Control | ||
| Compound Concentration 1 | ||
| Compound Concentration 2 | ||
| ... | ||
| Positive Control (e.g., Etoposide) |
Logical Relationship: DNA Damage Response
Caption: DNA damage response pathway.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial cell-based characterization of this compound. By systematically evaluating its effects on cell viability, key signaling pathways, and DNA integrity, researchers can gain valuable insights into its potential as a therapeutic agent. The provided data presentation formats and workflow diagrams are intended to facilitate experimental design and data interpretation.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. cusabio.com [cusabio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comet Assay for the Detection of Single and Double-Strand DNA Breaks | Springer Nature Experiments [experiments.springernature.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
- 12. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
Application of 3H-Imidazo[4,5-B]pyridin-7-amine Derivatives in Cancer Cell Lines: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 3H-Imidazo[4,5-b]pyridin-7-amine and its derivatives as potential anticancer agents. It summarizes their activity in various cancer cell lines, details their mechanisms of action, and provides standardized protocols for their evaluation.
Introduction
The 3H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to naturally occurring purines. This has led to the investigation of its derivatives for a wide range of therapeutic applications, including as anticancer agents. These compounds have been shown to influence numerous cellular pathways essential for the survival and proliferation of cancer cells.[1] Research has demonstrated that derivatives of imidazo[4,5-b]pyridine can exhibit potent cytotoxic and antiproliferative effects against a variety of cancer cell lines, making them promising candidates for further drug development.
Data Presentation: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
The following tables summarize the in vitro anticancer activity of various 3H-imidazo[4,5-b]pyridine derivatives across different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (Breast) | MTT | 45 | [2] |
| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 (Breast) | MTT | 47.7 | [2] |
| Imidazo[1,2-a]pyridine (IP-7) | HCC1937 (Breast) | MTT | 79.6 | [2] |
| Imidazopyridine Derivative 8 | MCF-7 (Breast) | Not Specified | 0.082 | [1] |
| Bromo-substituted derivative 14 | Glioblastoma | Not Specified | 8.0 | [3] |
| Bromo-substituted derivative 14 | Non-Hodgkin lymphoma | Not Specified | 8.4 | [3] |
| Bromo-substituted derivative 14 | Pancreatic adenocarcinoma | Not Specified | 9.4 | [3] |
| Bromo-substituted derivative 14 | Acute myeloid leukemia | Not Specified | 9.5 | [3] |
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target | Reference |
| Compound I | MCF-7 (Breast) | Significant Activity | CDK9 | [4] |
| Compound II | MCF-7 (Breast) | Significant Activity | CDK9 | [4] |
| Compound IIIa | MCF-7 (Breast) | Significant Activity | CDK9 | [4] |
| Compound IIIb | MCF-7 (Breast) | Significant Activity | CDK9 | [4] |
| Compound IV | MCF-7 (Breast) | Significant Activity | CDK9 | [4] |
| Compound VI | MCF-7 (Breast) | Significant Activity | CDK9 | [4] |
| Compound VIIa | MCF-7 (Breast) | Significant Activity | CDK9 | [4] |
| Compound VIII | MCF-7 (Breast) | Significant Activity | CDK9 | [4] |
| Compound IX | MCF-7 (Breast) | Significant Activity | CDK9 | [4] |
| Compound I | HCT116 (Colon) | Remarkable Activity | CDK9 | [4] |
| Compound VIIc | HCT116 (Colon) | Remarkable Activity | CDK9 | [4] |
| Compound VIIe | HCT116 (Colon) | Remarkable Activity | CDK9 | [4] |
| Compound VIIf | HCT116 (Colon) | Remarkable Activity | CDK9 | [4] |
| Compound VIII | HCT116 (Colon) | Remarkable Activity | CDK9 | [4] |
| Compound IX | HCT116 (Colon) | Remarkable Activity | CDK9 | [4] |
| Compound 10d | MCF-7 (Breast) | Attractive Potency | mTOR | [5] |
| Compound 10n | MCF-7 (Breast) | Attractive Potency | mTOR | [5] |
| Compound 10d | A2780 (Ovarian) | Attractive Potency | mTOR | [5] |
| Compound 10n | A2780 (Ovarian) | Attractive Potency | mTOR | [5] |
Mechanism of Action
Derivatives of 3H-imidazo[4,5-b]pyridine exert their anticancer effects through the modulation of several key signaling pathways and cellular processes.
-
Kinase Inhibition: A primary mechanism of action is the inhibition of various protein kinases that are often dysregulated in cancer. These include:
-
mTOR (mammalian target of rapamycin): Certain derivatives have been designed as selective mTOR inhibitors, which can disrupt downstream signaling related to cell growth, proliferation, and survival.[5]
-
CDK9 (Cyclin-dependent kinase 9): Inhibition of CDK9 by imidazo[4,5-b]pyridine compounds can lead to the suppression of transcription and subsequent apoptosis in cancer cells.[4]
-
Aurora Kinases: These kinases are crucial for cell division, and their inhibition by imidazo[4,5-b]pyridine derivatives can lead to mitotic arrest and cell death.[6]
-
-
Modulation of Signaling Pathways:
-
STAT3/NF-κB Pathway: Some imidazo[1,2-a]pyridine derivatives have been shown to suppress the STAT3 and NF-κB signaling pathways, which are critical for inflammation and cancer cell survival.[7][8] This can lead to a reduction in the expression of pro-inflammatory and anti-apoptotic proteins.
-
PI3K/mTOR Pathway: By targeting components of this pathway, these compounds can inhibit cell growth, proliferation, and angiogenesis.[2]
-
-
Induction of Apoptosis and Cell Cycle Arrest: The culmination of kinase inhibition and pathway modulation often leads to the induction of programmed cell death (apoptosis) and arrest of the cell cycle, preventing further proliferation of cancer cells.[2][9]
Visualizations
Caption: Proposed signaling pathway of this compound derivatives in cancer cells.
Caption: General experimental workflow for evaluating imidazo[4,5-b]pyridine derivatives.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the anticancer effects of this compound derivatives.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blotting for Protein Expression Analysis
Principle: This technique is used to detect specific proteins in a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Running buffer and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-STAT3, STAT3, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: Wash treated and untreated cells with cold PBS and lyse them with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their ability to target multiple key signaling pathways and induce apoptosis in a variety of cancer cell lines warrants further investigation. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of these compounds and to elucidate their precise mechanisms of action in different cancer contexts.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes: Antimicrobial Susceptibility Testing of 3H-Imidazo[4,5-B]pyridin-7-amine and its Derivatives
Introduction
Imidazo[4,5-b]pyridine scaffolds are a significant class of nitrogen-containing fused heterocyclic compounds that bear a structural resemblance to purines.[1][2] This structural similarity makes them pharmacologically important, with various derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5] As the threat of multi-drug resistant (MDR) bacterial infections grows, the evaluation of novel compounds like 3H-Imidazo[4,5-B]pyridin-7-amine and its analogs for antibacterial and antifungal activity is a critical area of research.[5]
The antimicrobial activity of imidazopyridine derivatives has been attributed to several mechanisms of action, suggesting they are a multi-targeted scaffold.[3] Potential targets include enzymes involved in the synthesis of the cell wall, proteins, folic acid, DNA, and RNA.[3] Specific derivatives have been shown to target DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[3]
This document provides a detailed protocol for determining the in vitro antimicrobial activity of this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). This method is a standardized, quantitative technique for assessing the potency of a novel antimicrobial agent against a panel of pathogenic microorganisms.[6][7] The protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Quantitative Data Summary
While specific MIC values for the parent compound this compound are not extensively published, the following table summarizes representative MIC data for various functionalized imidazo[4,5-b]pyridine derivatives from research literature. This data illustrates the potential of this chemical class as antimicrobial agents.
Table 1: Representative Minimum Inhibitory Concentration (MIC) of Imidazo[4,5-b]pyridine Derivatives against Various Bacterial Strains.
| Compound Derivative | Test Organism | MIC (µg/mL) | Reference |
| 2H-chromene-based IZP (4a) | Staphylococcus aureus | 7.8 | [3] |
| 2H-chromene-based IZP (4b) | Staphylococcus aureus | 31.25 | [3] |
| Amidinophenyl-imidazo[4,5-b]pyridine (14) | Escherichia coli | >64 µM* | [10] |
| Bromo-substituted imidazo[4,5-b]pyridine (3b) | Various Bacteria | Prominent Activity | [4][11] |
| Bromo-substituted imidazo[4,5-b]pyridine (3k) | Various Bacteria | Prominent Activity | [4][11] |
*Note: MIC value reported in µM. Prominent activity was noted but specific quantitative values were not provided in the abstract.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the steps to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[6] It follows the general principles outlined in the CLSI M07 document.[8]
1. Materials and Reagents
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin sodium salt (optional, for viability indication)
2. Preparation of Test Compound
-
Prepare a stock solution of the test compound (e.g., 1280 µg/mL) in an appropriate solvent, typically DMSO. Ensure the compound is fully dissolved.
-
The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit microbial growth.
3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for greater accuracy (read absorbance at 625 nm).
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
4. Microtiter Plate Setup
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well (Column 1).
-
Perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix well by pipetting up and down. Repeat this process across the plate to Column 10. Discard 100 µL from Column 10. This creates a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
Column 11 will serve as the growth control (broth and inoculum, no compound).
-
Column 12 will serve as the sterility control (broth only).
-
Add 100 µL of the diluted bacterial inoculum (prepared in Step 3) to wells in Columns 1 through 11. Do not add inoculum to Column 12. The final volume in each well will be 200 µL.
5. Incubation and Interpretation
-
Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth (no turbidity) compared to the growth control well.[6]
-
(Optional) Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.
Visualizations
Mechanism of Action & Experimental Workflow
The following diagrams illustrate the potential mechanisms of action for imidazopyridine compounds and the experimental workflow for the MIC protocol.
Caption: Potential multitarget mechanisms of imidazopyridine compounds.
Caption: Workflow for the broth microdilution MIC determination.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 5. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the 7-Amino Group of Imidazo[4,5-b]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, primarily due to its structural analogy to endogenous purines. This allows its derivatives to interact with a wide range of biological targets, leading to applications as anticancer, antiviral, and antimicrobial agents. While much research has focused on the substitution of the heterocyclic nitrogen atoms (N-1, N-3, and N-4), the derivatization of exocyclic functional groups, such as a 7-amino group, is a critical strategy for fine-tuning the structure-activity relationship (SAR), modulating physicochemical properties, and improving the overall drug-like characteristics of lead compounds.
The 7-amino group on the imidazo[4,5-b]pyridine ring behaves as an aromatic amine. However, its nucleophilicity is attenuated by the electron-withdrawing nature of the fused heterocyclic system. Consequently, derivatization reactions require carefully selected conditions to achieve high yields and avoid competing side reactions at the ring nitrogens. This document provides detailed protocols for two common and highly effective derivatization strategies: acylation (amide formation) and sulfonylation (sulfonamide formation).
Application Note 1: Acylation of 7-Aminoimidazo[4,5-b]pyridine
Acylation of the 7-amino group to form a stable amide bond is a cornerstone of medicinal chemistry. This modification can introduce a wide variety of functional groups, alter hydrogen bonding capabilities, and modulate the compound's pharmacokinetic profile. The reaction can be achieved using activated carboxylic acid derivatives, such as acid chlorides, or by using carboxylic acids in the presence of a coupling agent.
Quantitative Data Summary: Acylation Reactions
The following table summarizes representative conditions for the acylation of a 7-amino-imidazo[4,5-b]pyridine core. Yields are illustrative and may vary based on the specific substrates used.
| Derivatization Type | Activating Agent / Reagent | Base | Solvent | Conditions | Typical Yield (%) | Reference Analogue |
| Amide Formation | Acetyl Chloride | Pyridine | Pyridine | Microwave, 120°C, 15 min | 75-90 | [1] |
| Amide Formation | Benzoyl Chloride | Pyridine | Pyridine | Microwave, 120°C, 15 min | 70-85 | [1] |
| Amide Formation | Propanoic Acid | HATU / DIPEA | DMF | Room Temp, 4-12 h | 65-88 | [2] |
| Amide Formation | Isonicotinic Acid | T3P | DMF / TEA | Room Temp, 5-12 h | 70-92 | [3] |
HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA: N,N-Diisopropylethylamine, T3P: 1-Propylphosphonic anhydride, TEA: Triethylamine.
Experimental Protocol 1: Microwave-Assisted Acylation with Acid Chlorides
This protocol is adapted from a method used for the analogous 7-amino-pyrido[2,3-d]pyrimidine system and offers a rapid and efficient route to amide derivatives.[1]
Materials:
-
7-Aminoimidazo[4,5-b]pyridine substrate (1.0 eq)
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.5 eq)
-
Anhydrous Pyridine
-
Macroporous Tris(hydroxymethyl)aminomethane (MP-Tris) scavenger resin
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial, add the 7-aminoimidazo[4,5-b]pyridine substrate (e.g., 0.1 mmol, 13.4 mg).
-
Add anhydrous pyridine (1.0 mL) to dissolve the substrate.
-
Add the acid chloride (1.5 eq, 0.15 mmol) dropwise to the stirred solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes.
-
After cooling, add MP-Tris scavenger resin (3.0 eq) to the reaction mixture. This resin quenches excess acid chloride and scavenges the HCl byproduct.
-
Stir the mixture at room temperature for 2 hours.
-
Filter the reaction mixture to remove the resin, washing the resin with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired N-(imidazo[4,5-b]pyridin-7-yl)amide.
Experimental Protocol 2: Amide Coupling with Carboxylic Acids using HATU
This protocol employs a standard peptide coupling agent for forming amide bonds under mild conditions, which is ideal for complex or sensitive substrates.[2]
Materials:
-
7-Aminoimidazo[4,5-b]pyridine substrate (1.0 eq)
-
Carboxylic acid (1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the 7-aminoimidazo[4,5-b]pyridine substrate (1.0 eq) to the flask.
-
Add DIPEA (3.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., silica gel, eluting with a DCM/MeOH gradient) to obtain the pure amide product.
Application Note 2: Sulfonylation of 7-Aminoimidazo[4,5-b]pyridine
Sulfonamides are key functional groups in a multitude of approved drugs. The sulfonylation of the 7-amino group introduces a tetrahedral sulfonamide linkage that can act as a hydrogen bond acceptor and engage in different biological interactions compared to the planar amide bond.
Quantitative Data Summary: Sulfonylation Reactions
The following table summarizes representative conditions for the sulfonylation of a 7-amino group on a heterocyclic core, based on protocols for analogous systems.[4]
| Derivatization Type | Reagent | Base | Solvent | Conditions | Typical Yield (%) | Reference Analogue |
| Sulfonamide Formation | Benzenesulfonyl chloride | Pyridine | Pyridine | 80-90°C, 4 h | 70-85 | [4] |
| Sulfonamide Formation | 4-Methylbenzenesulfonyl chloride | Pyridine | Pyridine | 80-90°C, 4 h | 65-80 | [4] |
| Sulfonamide Formation | 4-Nitrobenzenesulfonyl chloride | Pyridine | DCM | Room Temp, 6 h | 75-90 | [4] |
Experimental Protocol 3: Synthesis of N-(Imidazo[4,5-b]pyridin-7-yl)benzenesulfonamide
This protocol is adapted from a well-established method for the sulfonylation of other amino-heterocycles and provides a reliable route to sulfonamide derivatives.[4]
Materials:
-
7-Aminoimidazo[4,5-b]pyridine substrate (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the 7-aminoimidazo[4,5-b]pyridine substrate (1.0 eq) in anhydrous pyridine in a round-bottom flask. Cool the flask in an ice bath (0°C).
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the cold, stirred solution.
-
Allow the reaction to warm to room temperature and then heat to 80-90°C for 4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with DCM (3x).
-
Combine the organic extracts and wash them with 1M HCl to remove excess pyridine, followed by saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or flash column chromatography to yield the pure sulfonamide product.
Visualizations
General Derivatization Workflow
References
- 1. Microwave-assisted acylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 7-Substituted 3H-Imidazo[4,5-b]pyridine Analogs as Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 3H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a purine isostere. This structural similarity has led to the development of numerous derivatives targeting key enzymes in cellular signaling pathways, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. This document provides a detailed overview of the structure-activity relationship (SAR) for a series of 7-substituted 3H-imidazo[4,5-b]pyridine analogs, with a focus on their activity as kinase inhibitors. While a comprehensive SAR study on 3H-imidazo[4,5-b]pyridin-7-amine analogs is not extensively covered in the available literature, this report focuses on a well-documented series of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives to elucidate the impact of substitutions at the 7-position on kinase inhibition, particularly targeting Aurora kinases.[1][2]
Structure-Activity Relationship (SAR) of 7-Substituted 3H-Imidazo[4,5-b]pyridine Analogs
The exploration of substituents at the 7-position of the 3H-imidazo[4,5-b]pyridine core has been a key strategy in the development of potent and selective kinase inhibitors. A notable example is the investigation of 7-(pyrazol-4-yl) derivatives as inhibitors of Aurora kinases.[1][2]
The 3H-imidazo[4,5-b]pyridine core acts as a hinge-binding motif, a common feature of many Type I kinase inhibitors. The nitrogen atoms in the bicyclic system form critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.
The introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of the imidazo[4,5-b]pyridine scaffold yielded compounds with inhibitory activity against a range of kinases, including Aurora-A.[1][2] The subsequent SAR study focused on modifications of the N1-substituent of the pyrazole ring to understand its influence on kinase inhibitory potency and selectivity.
Key Findings:
-
N1-Substituent of the Pyrazole Ring: Modifications to the benzyl group at the N1 position of the pyrazole ring led to distinct differences in the binding mode of the inhibitors with Aurora-A.[1][2]
-
Interaction with the P-loop vs. Post-Hinge Region: Co-crystallization studies revealed that some analogs, such as those with a simple benzyl or a 4-fluorobenzyl substituent, interact with the P-loop of the kinase. In contrast, analogs with smaller N1-substituents on the pyrazole, like a methyl or ethyl group, engage with Thr217 in the post-hinge region.[1][2] This provides a structural basis for designing compounds with different interaction profiles.
-
Kinase Selectivity: The 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine scaffold has been suggested as a template for designing multi-targeted kinase inhibitors due to the observed promiscuous kinase inhibition profile of some analogs.[1][2]
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activity of a selection of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine analogs against Aurora-A kinase.
| Compound ID | R (N1-substituent on pyrazole) | Aurora-A IC50 (µM) |
| 7a | Benzyl | 0.23 |
| 14a | Methyl | 1.4 |
| 14b | Ethyl | 0.94 |
| 14d | 4-Fluorobenzyl | 0.19 |
Data extracted from Bavetsias et al., Bioorg. Med. Chem. Lett. 2015, 25 (19), 4203–4209.[2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the SAR studies of 3H-imidazo[4,5-b]pyridine analogs as kinase inhibitors.
Protocol 1: General Procedure for the Synthesis of 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine Analogs
A common synthetic route to access these analogs involves a Suzuki cross-coupling reaction.
Materials:
-
7-Chloro-3H-imidazo[4,5-b]pyridine precursor
-
Appropriate N-substituted pyrazole-4-boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of the 7-chloro-3H-imidazo[4,5-b]pyridine precursor in a mixture of 1,4-dioxane and water, add the corresponding N-substituted pyrazole-4-boronic acid pinacol ester.
-
Add the base (e.g., 2M aqueous Na2CO3).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine analog.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)
This protocol describes a method to determine the in vitro potency of compounds against a specific kinase, such as Aurora-A.
Materials:
-
Recombinant human Aurora-A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution (e.g., a pre-determined optimal concentration of Aurora-A) to the wells containing the test compound and the positive control. Add 2 µL of kinase assay buffer without the enzyme to the negative control (blank) wells.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., Kemptide and ATP at their Km values) to all wells.
-
-
Kinase Reaction: Incubate the plate at room temperature (or 30 °C) for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
Materials:
-
Human cancer cell line (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include wells with vehicle (DMSO) as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the log of the compound concentration.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of Aurora A and Aurora B kinases during mitosis.
Experimental Workflow
Caption: General workflow for a structure-activity relationship (SAR) study.
Logical Relationship
Caption: Logical relationship between C7 modifications and kinase inhibitory activity.
References
- 1. Discovery and Development of an Aurora Kinase Inhibitor Clinical Candidate Using an Image-Based Assay for Measuring Proliferation, Apoptosis, and DNA Content | Semantic Scholar [semanticscholar.org]
- 2. promega.com [promega.com]
- 3. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3H-Imidazo[4,5-B]pyridin-7-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3H-Imidazo[4,5-B]pyridin-7-amine and its derivatives, with a focus on improving reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of the 3H-Imidazo[4,5-B]pyridine core structure.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of 3H-Imidazo[4,5-B]pyridines can stem from several factors, including incomplete reaction, formation of side products, and degradation of starting materials or products. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction:
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Reagent Purity: Ensure the purity of your starting materials, particularly the diamine and aldehyde/carboxylic acid precursors. Impurities can interfere with the reaction.
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Reaction Time and Temperature: The cyclization step can be sensitive to both time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some syntheses require prolonged heating, while others may suffer from degradation at elevated temperatures. For instance, in some procedures, a decrease in temperature from 95 °C to 85 °C was crucial to prevent degradation.[1]
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Catalyst Activity: If using a catalyst (e.g., Pd(dppf)Cl₂ in Suzuki couplings or an acid/base catalyst for cyclization), ensure its activity is not compromised.[1] Consider using fresh catalyst or a different catalyst system.
-
-
Side Product Formation:
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Tautomerization and Regioisomer Formation: The imidazo[4,5-b]pyridine core can exist in different tautomeric forms, and reactions with unsymmetrical precursors can lead to the formation of regioisomers.[2] Careful control of reaction conditions and purification by column chromatography are often necessary to isolate the desired isomer.[2]
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Oxidation/Decomposition: The diaminopyridine intermediate can be susceptible to air oxidation. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this issue.[1]
-
-
Purification Losses:
-
Solubility Issues: The product may have limited solubility in the chosen recrystallization or chromatography solvents, leading to losses during purification. Experiment with different solvent systems to find one that provides good solubility for purification and subsequent precipitation.
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Column Chromatography: While effective, column chromatography can lead to yield loss.[2] Optimizing the stationary phase (e.g., silica gel mesh size) and eluent system can improve recovery.
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Question: I am observing multiple spots on my TLC plate that are difficult to separate. What could they be and how can I resolve this?
Answer: The presence of multiple spots on a TLC plate often indicates a mixture of products, which could include:
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Unreacted Starting Materials: If the reaction has not gone to completion.
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Intermediates: Such as the initial condensation product before cyclization.
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Desired Product: The target this compound.
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Isomeric Byproducts: Including regioisomers and tautomers.[2] Alkylation reactions on the imidazo[4,5-b]pyridine core, for example, can occur at different nitrogen atoms, leading to a mixture of N1, N3, and N4 regioisomers.[2]
Troubleshooting Steps:
-
Optimize Chromatography: Experiment with different solvent systems (e.g., varying the polarity with ethyl acetate/hexane or dichloromethane/methanol mixtures) to achieve better separation on the TLC plate. This will also inform the conditions for column chromatography.
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Reaction Condition Adjustment: Altering the reaction temperature, time, or catalyst may favor the formation of the desired product over side products.
-
Spectroscopic Analysis: If separation is challenging, consider isolating the mixture and analyzing it using NMR or LC-MS to identify the different components. This information can provide clues about the side reactions occurring.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the imidazo[4,5-b]pyridine core?
A1: A frequently used starting material is a substituted 2,3-diaminopyridine, which can be reacted with various aldehydes or carboxylic acids to form the imidazole ring.[2][3] Another common precursor is 2-chloro-3-nitropyridine, which undergoes a series of reactions including nucleophilic substitution, nitro group reduction, and cyclization.[4]
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Standard laboratory safety practices should always be followed. Many of the reagents used, such as organic solvents (DMF, dioxane), acids, and bases, are hazardous.[1] Palladium catalysts can be pyrophoric. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Q3: How can I confirm the structure of my final product?
A3: The structure of the synthesized this compound derivative should be confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Data Presentation
Table 1: Comparison of Reaction Conditions for Imidazo[4,5-b]pyridine Synthesis
| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-chloro-3-nitropyridin-2-amine | Phenyl boronic acid, Na₂CO₃ | Pd(dppf)Cl₂ | Dioxane:H₂O (2:1) | 90 | 16 | 73-75 | [1] |
| 5-bromo-2,3-diaminopyridine | Benzaldehyde, Iodine | - | Ethanol | 90 (reflux) | 24 | 80 | [2] |
| 2-chloro-3-nitropyridine | Primary amine, Zn, HCl, Aromatic aldehyde | - | H₂O-IPA (1:1) | 80 | 2.75 | Not Specified | [4] |
| 2,3-diaminopyridine | Benzaldehyde, Na₂S₂O₅ | - | DMSO | 165 | 0.25 | 55.7 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
This protocol is adapted from a literature procedure.[2]
Materials:
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5-bromo-2,3-diaminopyridine
-
Benzaldehyde
-
Ethanol
-
Iodine
-
Distilled water
Procedure:
-
Dissolve 5.31 mmol of 5-bromo-2,3-diaminopyridine in 40 mL of ethanol in a round-bottom flask.
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Add 5.84 mmol of benzaldehyde dropwise to the solution.
-
Add 0.531 mmol of iodine to the reaction mixture.
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Heat the solution to reflux with magnetic stirring at 90 °C.
-
Continue refluxing for 24 hours, during which a brown solid should form.
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After 24 hours, cool the reaction mixture to room temperature.
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Filter the solid precipitate and wash it three times with distilled water.
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Dry the collected solid in an oven to obtain the final product.
Visualizations
Caption: Experimental workflow for the synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.
Caption: Troubleshooting logic for addressing low reaction yields.
References
overcoming regioselectivity issues in imidazo[4,5-b]pyridine synthesis
Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges in achieving regioselectivity during the synthesis and functionalization of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary regioselectivity challenges in imidazo[4,5-b]pyridine synthesis?
A1: The main regioselectivity issues arise from the presence of multiple reactive nitrogen atoms in the imidazo[4,5-b]pyridine core. Key challenges include:
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N-Alkylation/N-Arylation: The imidazole ring has two nucleophilic nitrogens, N1 and N3. Alkylation or arylation reactions can lead to a mixture of N1- and N3-substituted isomers. Furthermore, the pyridine nitrogen (N4) can also undergo alkylation, leading to a complex mixture of products.[1][2] The formation of these regioisomers is highly dependent on reaction conditions and the substitution pattern of the starting material.[2]
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Cyclization of Precursors: When synthesizing the core structure from substituted 2,3-diaminopyridines, the initial condensation and cyclization can result in different isomers depending on which amino group attacks the electrophilic carbon.
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C-H Functionalization: Direct functionalization of the heterocyclic core, for instance at the C2 position, can be challenging without directing groups. Protecting one of the imidazole nitrogens is a common strategy to achieve regioselective C-H activation at a specific position.[3]
Q2: How do substituents on the pyridine ring influence regioselectivity in N-alkylation?
A2: Substituents on the pyridine ring can exert significant steric and electronic effects that influence the site of N-alkylation. For example, a substituent at the C7 position can sterically hinder alkylation at the adjacent N1 position, thereby favoring substitution at the more accessible N3 position.[3] Computational studies on related systems have shown that regioselectivity in N-alkylation is often governed by "steric approach control".[4]
Q3: Is it possible to achieve selective synthesis of N1-substituted imidazo[4,5-b]pyridines?
A3: Direct alkylation of an unsubstituted 3H-imidazo[4,5-b]pyridine often yields a mixture of isomers, making regioselective synthesis of the N1-isomer challenging.[5] More effective strategies involve starting with a precursor that already has the desired substitution pattern. For example, using 2-amino-3-methylaminopyridine as a starting material allows for the controlled synthesis of N1-methylated imidazo[4,5-b]pyridine derivatives.[5] Another advanced method is the palladium-catalyzed coupling of amides with 3-amino-2-chloropyridines, which provides access to products with substitution at the N1 and C2 positions.[6][7]
Q4: What is Phase Transfer Catalysis (PTC) and how does it affect the regioselectivity of N-alkylation?
A4: Phase Transfer Catalysis (PTC) is a technique used to facilitate the reaction between reactants located in different phases (e.g., a solid and a liquid). In the context of imidazo[4,5-b]pyridine synthesis, PTC has been employed for N-alkylation reactions.[8] However, under these conditions, a mixture of regioisomers is often observed. For instance, the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine under PTC conditions can yield both N3 and N4 isomers, and in the case of ethyl bromoacetate as the alkylating agent, a mixture of N1, N3, and N4 isomers was reported.[2] This suggests that while PTC can promote the reaction, it may not be the optimal method for achieving high regioselectivity.
Troubleshooting Guide
Problem 1: My N-alkylation reaction yields an inseparable mixture of N1 and N3 regioisomers.
This is a common issue due to the similar nucleophilicity of the N1 and N3 atoms in the imidazole ring.
Logical Flowchart for Troubleshooting N-Alkylation
Caption: Troubleshooting workflow for N1/N3 regioselectivity.
Quantitative Data on Regioselective N-Alkylation
| Starting Material | Alkylating Agent | Base / Solvent / Conditions | Major Product(s) | Yield (%) | Reference |
| 6-bromo-2-nitrophenyl-3H-imidazo[4,5-b]pyridine | Allyl bromide | K₂CO₃, n-Bu₄NBr, DMF, RT, 24h | N3-allyl | 87 | [8] |
| 6-bromo-2-nitrophenyl-3H-imidazo[4,5-b]pyridine | Propargyl bromide | K₂CO₃, n-Bu₄NBr, DMF, RT, 24h | N3-propargyl | 82 | [8] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Benzyl chloride | K₂CO₃, Phase Transfer Catalyst | N3 and N4 mixture | N/A | [2] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Ethyl bromoacetate | K₂CO₃, Phase Transfer Catalyst | N1, N3, N4 mixture | N/A | [2] |
| Imidazo[4,5-b]pyridine-4-oxide | Benzyl bromide | K₂CO₃, DMF, RT | N1/N3 mixture | N/A | [4] |
| 2-Methyl-imidazo[4,5-b]pyridine-4-oxide | Benzyl bromide | K₂CO₃, DMF, RT | N1/N3 mixture | N/A | [4] |
Problem 2: My C-H arylation reaction is not selective for the C2 position.
Direct C-H activation on an unprotected imidazo[4,5-b]pyridine can be unselective. Regiocontrol is crucial for obtaining the desired C2-substituted product.
Experimental Workflow for Regioselective C2-Arylation
Caption: Workflow for regioselective C2-arylation via N-protection.
Key Considerations:
-
Choice of Protecting Group: A protecting group on one of the imidazole nitrogens (typically N3) can direct the C-H activation to the C2 position. The (2-methoxyethoxy)methyl (MEM) group is an effective choice.[3]
-
Catalyst System: Palladium and copper co-catalyzed systems are often employed for these direct arylation reactions.[3] Optimization of the catalyst, ligands, and base is critical for achieving high yields.
Key Experimental Protocols
Protocol 1: General Procedure for Regioselective N3-Alkylation under PTC
This protocol is adapted from the synthesis of N3-allyl and N3-propargyl derivatives.[8]
-
Reaction Setup: To a solution of the 3H-imidazo[4,5-b]pyridine starting material (1.25 mmol) in DMF (40 mL), add potassium carbonate (K₂CO₃, 2.75 mmol) and tetra-n-butylammonium bromide (n-Bu₄NBr, 0.187 mmol).
-
Addition of Alkylating Agent: Add the alkylating agent (allyl bromide or propargyl bromide, 2 mmol) in small portions to the stirred mixture.
-
Reaction: Continue stirring at room temperature for 24 hours.
-
Workup: Remove the inorganic salts by filtration. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel to isolate the N3-alkylated product.
Protocol 2: Regioselective Synthesis of C2-Aryl-Imidazo[4,5-b]pyridines
This protocol is based on the C-H activation approach using an N3-protected substrate.[3]
-
N3-Protection: Protect the 3H-imidazo[4,5-b]pyridine with a suitable protecting group (e.g., MEM-Cl) to obtain the N3-(2-methoxyethoxy)methyl derivative.
-
C2-Arylation Reaction:
-
In a reaction vessel, combine the N3-protected imidazo[4,5-b]pyridine (1 eq.), the desired aryl iodide (2 eq.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), copper(I) iodide (CuI, 3 eq.), and cesium carbonate (Cs₂CO₃, 2.5 eq.).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Workup and Purification: After cooling, perform an appropriate aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield the N3-protected C2-arylated product.
-
Deprotection: Remove the N3-protecting group under appropriate conditions (e.g., acid-catalyzed hydrolysis for MEM) to yield the final C2-arylated imidazo[4,5-b]pyridine.
Signaling Pathway Context
Imidazo[4,5-b]pyridine derivatives are recognized as potent inhibitors of various protein kinases, making them relevant in drug discovery for cancer and inflammatory diseases.[3] For example, they have been investigated as inhibitors of Aurora kinases, which are crucial for cell cycle regulation.
Simplified Aurora Kinase Signaling Pathway
Caption: Inhibition of Aurora Kinases by imidazo[4,5-b]pyridines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.uctm.edu [journal.uctm.edu]
troubleshooting side reactions in the synthesis of 7-amino-imidazo[4,5-b]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-amino-imidazo[4,5-b]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the 7-amino-imidazo[4,5-b]pyridine core?
A1: The primary methods for synthesizing the imidazo[4,5-b]pyridine scaffold, from which the 7-amino derivative can be obtained, include:
-
Condensation of Diaminopyridines: A prevalent method involves the condensation of a 2,3-diaminopyridine derivative with a carbonyl compound, such as a carboxylic acid or an aldehyde. This reaction is typically performed under acidic conditions or at elevated temperatures.[1]
-
Palladium-Catalyzed Amidation: This approach utilizes a palladium-catalyzed amidation of a 2-chloro-3-amino-heterocycle followed by an in-situ cyclization to form the imidazole ring.[1][2]
-
Reaction with Cyanogen Bromide: Cyclization of a suitable diaminopyridine precursor with cyanogen bromide can also yield the desired amino-imidazo[4,5-b]pyridine core.[3]
Q2: Why is the formation of regioisomers a significant challenge in the synthesis of substituted imidazo[4,5-b]pyridines?
A2: Regioisomer formation is a frequent complication due to the unsymmetrical nature of the 2,3-diaminopyridine starting material. When substituents are introduced, particularly on the imidazole ring nitrogen, the reaction can proceed at either the N1 or N3 position, resulting in a mixture of isomers. These regioisomers often possess very similar physical and chemical properties, which makes their separation challenging.[1]
Q3: How can I confirm the structures of the different regioisomers?
A3: A combination of advanced spectroscopic techniques is crucial for the unambiguous structural determination of regioisomers. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) , are particularly powerful. These methods help establish the connectivity and spatial relationships between different atoms within the molecule, allowing for a definitive assignment of the substituent's position.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 7-amino-imidazo[4,5-b]pyridines.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or cautiously increasing the reaction temperature.[1] |
| Suboptimal Reaction Conditions | Experiment with different catalysts, solvents, or bases. The choice of these reagents can significantly impact reaction efficiency. For instance, in Pd-catalyzed couplings, the ligand choice is critical.[4] |
| Degradation of Starting Materials or Product | Ensure the use of high-purity, dry reagents and solvents. If the product is known to be sensitive to air or light, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light.[1] |
| Inefficient Purification | Re-evaluate your purification method. If using column chromatography, try different solvent systems (eluents) or stationary phases. Recrystallization from a suitable solvent can also be an effective method to improve both yield and purity.[1] |
Issue 2: Formation of and Difficulty in Separating Regioisomers
| Possible Cause | Suggested Solution |
| Lack of Regiocontrol in the Reaction | Investigate the influence of reaction parameters on regioselectivity. For N-alkylation reactions, factors such as the choice of base, solvent, and reaction temperature can alter the ratio of isomers formed.[1] In some cases, employing a directed synthesis strategy, such as a regioselective palladium-catalyzed reaction, can provide superior control over the desired isomer.[2] |
| Steric Hindrance | The steric bulk of the reactants can influence the regiochemical outcome. Modifying substituents on the starting materials to introduce steric hindrance may favor the formation of one regioisomer over the other.[1] |
| Co-elution during Chromatography | For separating stubborn regioisomers, High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is often more effective than standard column chromatography. Supercritical Fluid Chromatography (SFC) can also be a powerful alternative for isomer separation.[1] |
Issue 3: Presence of Other Side Products
| Possible Cause | Suggested Solution |
| Incomplete Cyclization | In reactions where the imidazole ring is formed, incomplete cyclization can leave unreacted intermediates. Ensure adequate reaction time and temperature. The use of a suitable dehydrating agent or acidic/basic catalyst can promote efficient cyclization. |
| Over-alkylation or Polyalkylation | During N-alkylation steps, multiple alkyl groups may be introduced, leading to polyalkylated byproducts. This is particularly a risk with highly reactive alkylating agents. Use a stoichiometric amount of the alkylating agent and consider a less reactive base or lower reaction temperature to minimize this side reaction.[5][6] |
| Side Reactions with Reagents | Certain reagents can lead to specific side products. For example, when using cyanogen bromide, careful control of reaction conditions is necessary to avoid potential side reactions or decomposition.[7][8] Ensure that the purity of all reagents is high. |
Quantitative Data Summary
The following tables provide a summary of how different reaction conditions can influence the outcome of syntheses related to imidazo[4,5-b]pyridines.
Table 1: Influence of Reaction Conditions on Product Yield
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd2(dba)3 | Xantphos | K3PO4 | t-BuOH | Reflux | 12 | 51-99[4] |
| 2 | Al3+-K10 Clay | - | - | - | - | - | 80-93[4] |
| 3 | - | - | - | Water | Thermal | - | 83-87[4] |
| 4 | Pd(dppf)Cl2 | - | Na2CO3 | Dioxane:H2O | 90 | 16 | 74-75[9] |
Table 2: Example Yields for the Synthesis of Substituted Imidazo[4,5-b]pyridines
| Precursor | Reagent | Conditions | Product | Yield (%) | Reference |
| 2,3-Diaminopyridine | Benzaldehyde | DMSO, Na2S2O5 | 2-Phenyl-1H-imidazo[4,5-b]pyridine | 56 | [5] |
| 5-Bromo-2,3-diaminopyridine | Benzaldehyde | DMSO, Na2S2O5 | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | 91 | [5] |
| 2,3-Diamino-pyridine | 2-Cyano-acetamide | 185 °C | 2-(1H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile | - | |
| Diamine Compound | Cyanogen Bromide | H2O, Reflux | 6-(Benzyloxy)-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine | 85 | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines
This protocol is a generalized procedure based on the condensation of 2,3-diaminopyridine with substituted benzaldehydes in the presence of sodium metabisulfite.[5]
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To a solution of the appropriate 2,3-diaminopyridine (1.0 eq) in dimethyl sulfoxide (DMSO), add the corresponding substituted benzaldehyde (1.0 eq) and sodium metabisulfite (Na2S2O5).
-
Heat the reaction mixture with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the desired 2-aryl-1H-imidazo[4,5-b]pyridine.
Protocol 2: Cyclization with Cyanogen Bromide
This protocol describes the formation of a 2-amino-imidazo[4,5-b]pyridine derivative using cyanogen bromide.[3]
-
Dissolve the diaminopyridine precursor (1.0 eq) in water.
-
To this solution, add a solution of cyanogen bromide (1.0 eq) in water.
-
Reflux the reaction mixture for the appropriate amount of time (e.g., 12 hours), monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate from the solution. Collect the solid by filtration.
-
Wash the solid with a suitable solvent and dry to yield the 2-amino-imidazo[4,5-b]pyridine derivative.
Visualizations
Caption: General workflow for the synthesis of imidazo[4,5-b]pyridines.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 3. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 6. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyanogen bromide formation from the reactions of monobromamine and dibromamine with cyanide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amination Reactions for the Imidazo[4,5-b]pyridine Core
Welcome to the technical support center for the amination of the imidazo[4,5-b]pyridine core. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the amination of the imidazo[4,5-b]pyridine core?
A1: The most prevalent and versatile method for the amination of the imidazo[4,5-b]pyridine core is the Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[1] This method allows for the formation of a C-N bond between a halo-imidazo[4,5-b]pyridine (typically chloro- or bromo-substituted) and a primary or secondary amine. Other methods, though less common, include nucleophilic aromatic substitution (SNAr), which is generally limited to highly activated substrates.
Q2: I am observing low to no yield in my Buchwald-Hartwig amination. What are the likely causes?
A2: Low or no product yield is a common issue that can stem from several factors:
-
Catalyst Inactivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[2] The choice of palladium precursor and ligand is also critical and substrate-dependent.
-
Inappropriate Base or Solvent: The base plays a crucial role in the catalytic cycle. The choice between strong bases like sodium tert-butoxide (NaOtBu) and weaker bases like cesium carbonate (Cs₂CO₃) can significantly impact the reaction outcome. The solvent must be anhydrous and capable of solubilizing the reactants. Toluene and dioxane are common choices.[3]
-
Low Reaction Temperature: Amination reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish or not proceed at all.
-
Poor Quality of Starting Materials: Impurities in the halo-imidazo[4,5-b]pyridine or the amine can poison the catalyst. Ensure your starting materials are of high purity.
Q3: What are the common side reactions observed during the amination of imidazo[4,5-b]pyridines?
A3: A common side reaction is the hydrodehalogenation of the starting material, where the halogen atom is replaced by a hydrogen atom. This is often competitive with the desired amination. Another potential side reaction is the dimerization of the starting halide or the formation of byproducts from the decomposition of the catalyst or ligands.
Q4: How can I control regioselectivity when functionalizing the imidazo[4,5-b]pyridine core?
A4: Regioselectivity can be a challenge due to the presence of multiple nitrogen atoms. In the case of N-amination or alkylation, the reaction can occur at different nitrogen atoms of the imidazole ring. Directing groups or careful selection of reaction conditions (e.g., choice of base and solvent) can help influence the regiochemical outcome. For C-H functionalization, the inherent electronic properties of the ring system often direct substitution to specific positions.[4]
Q5: What are the best practices for purifying aminated imidazo[4,5-b]pyridine products?
A5: Purification is typically achieved through column chromatography on silica gel.[5][6] A gradient elution system, for example, with a mixture of hexane and ethyl acetate or dichloromethane and methanol, is often effective. Recrystallization can also be used for further purification if a suitable solvent system is found. It is important to note that the basic nature of the aminated products may require the use of a neutral or slightly basic solvent system to avoid streaking on the silica gel column. In some cases, a small amount of triethylamine is added to the eluent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst (Pd(0) oxidized) | Ensure rigorous exclusion of oxygen and moisture. Use freshly opened, high-purity palladium precursors and ligands. Consider using a pre-catalyst. |
| Inappropriate ligand for the substrate | Screen a variety of phosphine ligands (e.g., Xantphos, BINAP, RuPhos). The choice of ligand is highly substrate-dependent.[1] | |
| Incorrect base or insufficient amount | For electron-poor heterocycles, a strong base like NaOtBu or K₃PO₄ is often required. Ensure at least stoichiometric amounts of the base are used. | |
| Low reaction temperature | Gradually increase the reaction temperature in 10-20 °C increments. Monitor for potential decomposition. | |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | Reaction temperature is too high | Lower the reaction temperature and prolong the reaction time. |
| Choice of phosphine ligand | Some ligands are more prone to promoting hydrodehalogenation. Screen different ligands. | |
| Presence of water | Ensure all reagents and solvents are anhydrous. | |
| Incomplete Reaction | Insufficient reaction time | Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. |
| Catalyst deactivation | Increase catalyst loading slightly. Ensure the reaction is well-stirred. | |
| Difficulty in Product Purification | Product is too polar and streaks on silica gel | Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent for column chromatography. |
| Co-elution with starting materials or byproducts | Optimize the solvent system for column chromatography. Consider reverse-phase chromatography if the product is sufficiently polar. |
Data Presentation
The following tables provide a summary of representative reaction conditions for the Buchwald-Hartwig amination of halo-heterocycles, which can serve as a starting point for the optimization of the amination of the imidazo[4,5-b]pyridine core.
Table 1: Effect of Catalyst and Ligand on Amination Yield
| Entry | Halo-heterocycle | Amine | Pd-Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromo-6-methylpyridine | Cyclohexylamine | Pd₂(dba)₃ (1.5) | BINAP (3.0) | NaOtBu | Toluene | 80 | 85 | [3] |
| 2 | 2-Chloropyridine | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 92 | [7] |
| 3 | 3-Bromopyridine | Aniline | [Pd(allyl)Cl]₂ (1) | AdBippyPhos (2) | KOPh | Toluene | 100 | 91 | [3] |
| 4 | 2-Halo-imidazo[4,5-b]pyridine | Pyridone | Pd(OAc)₂ | XantPhos | Cs₂CO₃ | Dioxane | 110 | 49-95 | [1] |
Table 2: Influence of Base and Solvent on Amination Yield
| Entry | Halo-heterocycle | Amine | Pd-Source/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromopyridine | n-Butylamine | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 100 | 96 | [3] |
| 2 | 3-Bromopyridine | n-Butylamine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 94 | [3] |
| 3 | 3-Bromopyridine | n-Butylamine | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Dioxane | 100 | 78 | [3] |
| 4 | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Allylamine | - | K₂CO₃ | DMF | RT | 54-87 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Amination of 2-Chloro-imidazo[4,5-b]pyridine with a Secondary Amine
This protocol provides a general starting point for the Buchwald-Hartwig amination of a 2-chloro-imidazo[4,5-b]pyridine derivative. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
2-Chloro-imidazo[4,5-b]pyridine derivative (1.0 eq)
-
Secondary amine (e.g., morpholine, 1.2 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5 - 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 2-chloro-imidazo[4,5-b]pyridine derivative, the palladium pre-catalyst, the phosphine ligand, and the base.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the secondary amine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
addressing solubility problems of 3H-Imidazo[4,5-B]pyridin-7-amine in biological assays
Technical Support Center: 3H-Imidazo[4,5-B]pyridin-7-amine
Welcome to the technical support center for this compound and related imidazopyridine compounds. This guide provides troubleshooting strategies and detailed protocols to address common solubility challenges encountered in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound poorly soluble in aqueous media?
A1: The solubility of heterocyclic compounds like this compound is influenced by several factors:
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Molecular Structure: The fused aromatic ring system contributes to the compound's hydrophobicity, which can lead to low solubility in water.
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pH-Dependence: The presence of an amine group means the compound's solubility is likely pH-dependent. Amines are basic and can become protonated in acidic solutions, forming more soluble salts.[1][2]
-
Intermolecular Forces: Strong intermolecular forces in the solid state can make it difficult for solvent molecules to surround and dissolve the compound.
Q2: I dissolved my compound in DMSO, but it precipitates when I add it to my cell culture media. Why is this happening?
A2: This is a common issue known as "solvent-shifting." While your compound may be highly soluble in an organic solvent like DMSO, its solubility in the final aqueous-based cell culture media is much lower.[3] When the DMSO stock is diluted into the media, the DMSO concentration decreases, and the compound may precipitate out of the solution.[3][4]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep the final concentration at or below 0.1% to minimize toxicity.[5] It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment.
Troubleshooting Guide
This section provides a step-by-step approach to resolving solubility issues with this compound in your experiments.
Issue 1: Compound crashes out of solution when preparing aqueous working dilutions.
Solution Workflow:
-
Optimize DMSO Concentration: Ensure you are using the highest tolerated final DMSO concentration for your assay to keep the compound in solution.[3]
-
pH Adjustment: Since the compound contains an amine group, its solubility may increase in acidic conditions.[6] Try dissolving the compound in a buffer with a lower pH.
-
Use of Co-solvents: Incorporating a co-solvent can help improve solubility.[7][8] Co-solvents reduce the polarity of the aqueous medium, which can help keep hydrophobic compounds in solution.[8][]
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.[10][11]
Issue 2: Inconsistent results in biological assays.
Solution Workflow:
-
Confirm Compound is Fully Dissolved: Visually inspect your solutions for any precipitate. Undissolved compound can lead to variability in your results.
-
Sonication: Gentle sonication can help to break up small particles and improve dissolution.
-
Freshly Prepare Solutions: Prepare your working solutions fresh for each experiment to avoid potential degradation or precipitation over time.
Data Presentation
Table 1: Properties of Common Solvents for Stock Solutions
| Solvent | Dielectric Constant | Notes |
| DMSO | 47.2 | High dissolving power, but can be toxic to cells at high concentrations. |
| Ethanol | 24.6 | Less toxic than DMSO, but may not be as effective for highly hydrophobic compounds. |
| PEG 400 | 12.5 | A non-toxic polymer that can be used as a co-solvent.[8] |
Table 2: Hypothetical Solubility of this compound under Various Conditions
| Condition | Solubility (µg/mL) |
| Deionized Water (pH 7.0) | < 1 |
| PBS (pH 7.4) | < 1 |
| 0.1 M HCl (pH 1.0) | 50 |
| PBS with 5% DMSO | 10 |
| PBS with 10% PEG 400 | 15 |
| PBS with 2% HP-β-Cyclodextrin | 25 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-solvent
Objective: To prepare a high-concentration stock solution of this compound using a co-solvent to improve solubility.
Materials:
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This compound
-
DMSO
-
PEG 400
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound.
-
Add a minimal amount of DMSO to dissolve the compound completely.
-
Slowly add PEG 400 to the solution while vortexing to reach the final desired stock concentration.
-
Visually inspect the solution to ensure there is no precipitation.
-
Store the stock solution at -20°C.
Protocol 2: pH-Dependent Solubility Assessment
Objective: To determine the solubility of this compound at different pH values.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 4.0, 7.0, 9.0)
-
Shaker incubator
-
HPLC system
Procedure:
-
Add an excess amount of this compound to each buffer in separate vials.
-
Incubate the vials in a shaker incubator at a constant temperature for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound by HPLC.
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To increase the aqueous solubility of this compound using HP-β-CD.[10]
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 2-10% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring.
-
Continue to stir the mixture at room temperature for 24 hours.
-
Filter the solution to remove any undissolved compound. The resulting clear solution contains the drug-cyclodextrin inclusion complex.[12]
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Mechanism of solubility enhancement by cyclodextrin.
References
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. courses.lumenlearning.com [courses.lumenlearning.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. bepls.com [bepls.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 12. humapub.com [humapub.com]
minimizing impurities in the final product of 3H-Imidazo[4,5-B]pyridin-7-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3H-Imidazo[4,5-B]pyridin-7-amine. Our goal is to help you minimize impurities in your final product through detailed experimental protocols and targeted advice.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the potential impurities?
A1: The most prevalent synthetic method is the cyclization of 2,3,6-triaminopyridine with formic acid.[1][2] While this method is straightforward, several impurities can arise. The primary impurities include:
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N-formylated starting material: One or more of the amino groups on the 2,3,6-triaminopyridine can be formylated without subsequent cyclization.
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Incompletely cyclized intermediates: The reaction may stall after the initial formylation, leading to formamide intermediates that have not cyclized to form the imidazole ring.
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Regioisomers: Depending on the specific precursors and reaction conditions, formation of isomeric imidazopyridine structures is possible, although less common for this specific symmetric precursor.[1][3]
-
Polymeric materials: Under harsh reaction conditions, polymerization of the starting materials or intermediates can occur.
Q2: My final product shows a persistent impurity with a slightly different retention time in HPLC analysis. What could it be?
A2: A common impurity that co-elutes or has a similar retention time to the desired product is the N-formylated intermediate. Specifically, formylation of one of the amino groups of 2,3,6-triaminopyridine can result in a stable compound that may be difficult to separate.[2] Characterization by LC-MS can help confirm the mass of the impurity, which would correspond to the starting material plus a formyl group (+28 Da).
Q3: How can I minimize the formation of the N-formylated impurity during the reaction?
A3: To minimize the N-formylated impurity, consider the following strategies:
-
Control of Reaction Temperature and Time: Prolonged reaction times or excessively high temperatures can favor the formation of stable N-formylated byproducts over the desired cyclization.[2] Optimization of these parameters is crucial.
-
Choice of Formylating Agent: While formic acid is common, other reagents like triethyl orthoformate can be used. These may offer better control and reduce the formation of formylated, uncyclized intermediates.
-
Use of a Dehydrating Agent: The cyclization step involves the elimination of water. Adding a dehydrating agent can help drive the reaction towards the cyclized product.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material and N-Formylated Impurity
Potential Cause: Incomplete reaction or suboptimal reaction conditions.
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material (2,3,6-triaminopyridine) is a key indicator of reaction completion.
-
Temperature and Time Optimization: If the reaction is sluggish, a modest increase in temperature or extension of the reaction time may be necessary. However, be cautious of potential side reactions at higher temperatures.
-
Purification Strategy: If the impurity is already formed, a careful purification strategy is required.
| Parameter | Recommended Condition | Expected Outcome |
| Reaction Time | 4-8 hours (monitor by TLC/HPLC) | Drives reaction to completion, minimizing starting material. |
| Reaction Temperature | Reflux (e.g., in toluene with Dean-Stark) | Facilitates cyclization over simple formylation. |
| Purification Method | Column Chromatography (Silica Gel) | Separation of polar starting material and less polar product. |
| Recrystallization Solvent | Ethanol/Water or Acetonitrile | Further purification of the isolated product. |
Experimental Protocol: Column Chromatography for Removal of Polar Impurities
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane/ethyl acetate mixture).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with a solvent system of low polarity (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 1:1 Hexane:Ethyl Acetate, then pure Ethyl Acetate, and finally a small percentage of Methanol in Ethyl Acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 2: Low Yield of the Final Product
Potential Cause: Inefficient cyclization, product degradation, or inefficient purification.
Troubleshooting Steps:
-
Reaction Conditions: As mentioned, ensure optimal time and temperature. The use of a Dean-Stark trap when refluxing with formic acid in a solvent like toluene can improve yields by removing water and driving the equilibrium towards the cyclized product.
-
Purification Method: Evaluate the purification method for product loss. Recrystallization is often effective for improving purity but can sometimes lead to significant yield loss if the solvent system is not optimized.
| Parameter | Recommended Condition | Expected Outcome |
| Reaction Setup | Dean-Stark apparatus with a suitable solvent (e.g., Toluene) | Efficient removal of water, enhancing cyclization yield. |
| Recrystallization | Minimal hot solvent to dissolve, then slow cooling | Maximizes crystal formation and minimizes loss in mother liquor. |
| pH Adjustment | Neutralize any excess acid before extraction | Prevents product loss in the aqueous phase during workup. |
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting impurities in the synthesis of this compound.
References
- 1. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 3H-Imidazo[4,5-b]pyridin-7-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3H-Imidazo[4,5-b]pyridin-7-amine for in vivo studies. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during production.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis, purification, and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up this compound?
A1: The most prevalent and scalable synthetic pathway involves a three-step process:
-
Nitration: Dinitration of 2,6-diaminopyridine to yield 2,6-diamino-3,5-dinitropyridine. For improved yield and safety on a larger scale, using a mixture of fuming nitric acid and oleum is recommended.[1][2][3][4]
-
Reduction: Selective reduction of one nitro group of 2,6-diamino-3,5-dinitropyridine to afford 2,3,6-triaminopyridine. Catalytic hydrogenation is a common and efficient method for this transformation.[4]
-
Cyclization: Ring closure of 2,3,6-triaminopyridine with formic acid to form the final product, this compound.[5]
Q2: I am observing low yields in the nitration step. What are the likely causes and solutions?
A2: Low yields during the nitration of 2,6-diaminopyridine are often due to suboptimal reaction conditions. Key factors to consider are:
-
Insufficiently strong nitrating agent: Using standard concentrated nitric and sulfuric acid mixtures can result in yields as low as 50%. Switching to a more potent nitrating medium, such as a mixture of fuming nitric acid and oleum (fuming sulfuric acid), can significantly increase the yield to over 90%.[1][3]
-
Reaction temperature: The temperature should be carefully controlled, preferably between 15°C and 25°C, to minimize side reactions.[1][2]
-
Water content: The reaction medium should be kept as anhydrous as possible, as the presence of water can reduce the efficacy of the nitrating agents.[1][3]
Q3: My catalytic hydrogenation for the reduction of the dinitro-compound is sluggish or incomplete. What should I check?
A3: Issues with the catalytic hydrogenation step can often be traced back to catalyst deactivation or inefficient reaction setup.
-
Catalyst Poisoning: Pyridine derivatives are known to coordinate with and poison palladium catalysts. Ensure your starting material is free of impurities that could exacerbate this issue. It may be necessary to increase the catalyst loading or use a more robust catalyst formulation.
-
Hydrogen Pressure and Temperature: For larger scale reactions, ensure adequate hydrogen pressure (e.g., 0.8-1.2 MPa) and temperature (e.g., 50-70°C) are maintained to drive the reaction to completion.[4]
-
Mixing: Inefficient stirring in a larger reactor can lead to poor contact between the substrate, catalyst, and hydrogen, resulting in an incomplete reaction. Ensure vigorous and effective agitation throughout the process.
Q4: The final cyclization with formic acid is not proceeding cleanly. What are potential side reactions and how can they be minimized?
A4: The cyclization of 2,3,6-triaminopyridine with formic acid is generally efficient, but side reactions can occur.
-
Formation of formyl amides: Incomplete cyclization can lead to the formation of mono- or di-formylated intermediates. Prolonging the reaction time or increasing the temperature can help drive the reaction to completion.
-
Decarboxylation: Although less common with formic acid, excessive heat can sometimes lead to degradation of the product. Monitor the reaction progress and avoid unnecessarily high temperatures.
-
Oxidation: Triaminopyridines can be sensitive to air oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
Q5: How can I effectively purify the final product on a large scale?
A5: Purification of this compound on a large scale is typically achieved through crystallization.
-
Salt Formation: The product can be isolated as a hydrochloride salt to improve its crystallinity and stability. This is achieved by treating the reaction mixture with hydrochloric acid.[4]
-
Solvent Selection: A suitable solvent system for crystallization is crucial. For the hydrochloride salt, a mixture of an alcohol (like ethanol) and an anti-solvent (like THF or diethyl ether) can be effective.
-
Decolorization: If the product is colored due to impurities, treatment with activated charcoal during the work-up or before crystallization can be beneficial.
Experimental Protocols
Step 1: Synthesis of 2,6-Diamino-3,5-dinitropyridine
Objective: To perform a high-yield dinitration of 2,6-diaminopyridine suitable for scale-up.
Methodology:
-
In a reactor equipped for efficient cooling and stirring, cool 20% oleum (5 volumes) to 0-5°C.
-
Slowly add 2,6-diaminopyridine (1 equivalent) in portions, ensuring the internal temperature does not exceed 20°C. Stir the mixture for 2 hours at this temperature.[4]
-
Cool the mixture to below 15°C and slowly add 95% fuming nitric acid (1.7 equivalents). Maintain the temperature below 15°C during the addition and for an additional 3 hours of stirring.[4]
-
Carefully pour the reaction mixture onto crushed ice (approximately 30 parts by weight), ensuring the temperature of the quench mixture remains at or below 0°C.
-
Filter the precipitated yellow solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum at 50°C.
| Parameter | Value | Reference |
| Starting Material | 2,6-Diaminopyridine | [4] |
| Reagents | 20% Oleum, 95% Fuming Nitric Acid | [4] |
| Temperature | 0-20°C | [4] |
| Reaction Time | 5 hours | [4] |
| Typical Yield | >90% | [1][4] |
Step 2: Synthesis of 2,3,6-Triaminopyridine
Objective: To selectively reduce one nitro group of 2,6-diamino-3,5-dinitropyridine.
Methodology:
-
Charge a hydrogenation reactor with 2,6-diamino-3,5-dinitropyridine (1 equivalent), 10% Palladium on Carbon (10% w/w), and ethanol (7 volumes).[4]
-
Pressurize the reactor with hydrogen gas to 0.8-1.2 MPa.[4]
-
Heat the mixture to 50-70°C and stir vigorously for 10 hours, or until hydrogen uptake ceases.[4]
-
Cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the catalyst through a pad of celite under a nitrogen atmosphere. The resulting filtrate contains the 2,3,6-triaminopyridine and is used directly in the next step.
| Parameter | Value | Reference |
| Starting Material | 2,6-Diamino-3,5-dinitropyridine | [4] |
| Catalyst | 10% Pd/C | [4] |
| Solvent | Ethanol | [4] |
| Hydrogen Pressure | 0.8-1.2 MPa | [4] |
| Temperature | 50-70°C | [4] |
| Reaction Time | 10 hours | [4] |
| Typical Yield | High (often used directly) |
Step 3: Synthesis of this compound
Objective: To cyclize 2,3,6-triaminopyridine to the final product.
Methodology:
-
To the ethanolic solution of 2,3,6-triaminopyridine from the previous step, add formic acid (excess, e.g., 5-10 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to remove ethanol and excess formic acid.
-
Dissolve the residue in a suitable solvent (e.g., isopropanol) and treat with a solution of HCl in the same solvent to precipitate the hydrochloride salt.
-
Filter the solid, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound hydrochloride.
| Parameter | Value |
| Starting Material | 2,3,6-Triaminopyridine |
| Reagent | Formic Acid |
| Solvent | Ethanol (from previous step) |
| Temperature | Reflux |
| Work-up | Concentration, Salt formation |
| Purification | Crystallization |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis scale-up.
Caption: Key parameter relationships in the synthesis process.
References
- 1. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for Imidazo[4,5-b]pyridine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of imidazo[4,5-b]pyridine isomers.
Troubleshooting Guides and FAQs
Column Chromatography
Question: My imidazo[4,5-b]pyridine isomers are co-eluting during column chromatography. How can I improve their separation?
Answer: Co-elution of closely related isomers is a common challenge due to their similar polarities. Here are several strategies to enhance resolution:
-
Optimize the Solvent System: A systematic screening of different mobile phase compositions is crucial. If you are using a standard hexane/ethyl acetate system, consider exploring solvent mixtures with different selectivities, such as dichloromethane/methanol or toluene/acetone.
-
Employ Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can help to sharpen peaks and improve the separation of closely eluting compounds.
-
Reduce Column Loading: Overloading the column is a frequent cause of poor separation. A general guideline is to load an amount of crude material that is 1-5% of the mass of the silica gel.
-
Select an Appropriate Stationary Phase: If standard silica gel does not provide adequate separation, consider using a different stationary phase. For particularly challenging separations, specialized columns may be necessary.
Question: What is the ideal Rf (retention factor) value I should aim for during TLC analysis to ensure good separation on a column?
Answer: For optimal separation during flash column chromatography, it is recommended to find a solvent system that provides an Rf value of approximately 0.2-0.4 for your target compound on a TLC plate.
Question: My product yield is low after column chromatography. What are the possible reasons and solutions?
Answer: Low recovery after column chromatography can be due to several factors:
-
Incomplete Elution: The compound may still be adsorbed to the silica gel. Try flushing the column with a more polar solvent system.
-
Degradation on Silica: Some compounds can degrade on acidic silica gel. If you suspect this, you can use deactivated silica gel or a different purification technique like recrystallization.
-
Inefficient Packing or Running of the Column: Poorly packed columns can lead to channeling and broad peaks, resulting in mixed fractions and lower yields of pure compound. Ensure the column is packed uniformly and the solvent runs evenly.
Recrystallization
Question: I am having difficulty finding a suitable solvent for the recrystallization of my imidazo[4,5-b]pyridine derivative. What are the key characteristics of a good recrystallization solvent?
Answer: The ideal solvent for recrystallization is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common and effective solvent systems for imidazo[4,5-b]pyridine analogs include ethanol/water and isopropanol or ethanol as single solvents.
Question: How can I improve the yield and purity of my product during recrystallization?
Answer: To enhance yield and purity:
-
Use a Minimal Amount of Hot Solvent: Dissolve your crude solid in the minimum amount of boiling solvent to ensure the solution is saturated.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them before allowing the solution to cool.
-
Washing: After filtration, wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
Preparative High-Performance Liquid Chromatography (HPLC)
Question: When should I consider using preparative HPLC for the purification of my imidazo[4,5-b]pyridine isomers?
Answer: Preparative HPLC is a powerful technique for separating isomers that are difficult to resolve by column chromatography due to very similar polarities. It is often used after an initial purification by column chromatography to isolate highly pure isomers.
Question: How can I optimize the separation of regioisomers using preparative HPLC?
Answer: To optimize HPLC separation:
-
Column Selection: A standard reversed-phase C18 column is a good starting point. If separation is insufficient, a column with a different stationary phase, such as a Phenyl-Hexyl or a pentafluorophenyl (PFP) column, may offer alternative selectivity.
-
Mobile Phase Composition: Systematically screen different mobile phase compositions, such as acetonitrile/water and methanol/water, and adjust the gradient to resolve closely eluting peaks. The addition of modifiers like formic acid or ammonium formate can also improve peak shape and resolution.
-
Gradient Elution: Develop a gradient elution method. A typical starting point could be a linear gradient from 5-95% organic solvent over 20-30 minutes. The gradient slope, flow rate, and mobile phase composition can then be adjusted to optimize the resolution.
Quantitative Data Summary
The following tables summarize typical yields for the synthesis and purification of imidazo[4,5-b]pyridine derivatives. Note that purification yields are highly dependent on the specific compound, the isomeric ratio in the crude mixture, and the chosen purification method.
| Purification Method | Reported Yield Range (%) | Typical Purity | Notes/Considerations |
| Column Chromatography | 54 - 87 | >95% | Yields can be lower for closely eluting isomers. |
| Recrystallization | - | >98% | Yield is highly dependent on the solubility profile of the compound and the presence of impurities. |
| Preparative HPLC | - | >99% | Generally provides the highest purity but may have lower recovery for very closely eluting peaks. |
| Example Synthesis Yields of 2-phenyl-4-azabenzimidazoles (Imidazo[4,5-b]pyridines) | | :--- | :--- | | Compound | Yield (%) | | 14a | 75 | | 14c | 89 | | 14d | 82 | | 14e | 61 | | 14f | 78 | | 14g | 85 | | 14h | 80 |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a standard procedure for purifying crude product using flash column chromatography.
-
TLC Analysis: Determine the optimal solvent system by running TLC plates with your crude mixture. Aim for an Rf of 0.2-0.4 for your target compound.
-
Column Packing:
-
Select an appropriately sized column.
-
Secure the column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) and carefully pour it into the column, avoiding air bubbles.
-
Allow the silica to settle, and then add a layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the purified product.
-
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization
This protocol describes the purification of a solid compound by recrystallization.
-
Solvent Selection: Choose a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 3: Preparative HPLC for Regioisomer Separation
This protocol provides a general guideline for separating regioisomers using preparative HPLC.
-
Analytical Method Development:
-
Column Selection: Start with a standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium formate).
-
Gradient Elution: Develop a gradient elution method. A typical starting point could be a linear gradient from 5-95% organic solvent over 20-30 minutes.
-
Optimization: Inject a sample of the regioisomeric mixture and monitor the separation. Adjust the gradient slope,
-
Technical Support Center: Troubleshooting Inconsistent Bioassay Results with 3H-Imidazo[4,5-B]pyridin-7-amine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results in bioassays utilizing 3H-Imidazo[4,5-B]pyridin-7-amine. The imidazopyridine scaffold is a versatile pharmacophore explored for a range of biological targets, including protein kinases and G-protein coupled receptors. Therefore, this guide will focus on troubleshooting radioligand binding assays and enzyme inhibition assays, which are common applications for such tritiated compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during bioassays with radiolabeled compounds like this compound.
Q1: We are observing high variability between replicate wells. What are the likely causes and solutions?
High variability between replicates can stem from several factors, from simple technical errors to more complex assay condition issues.
Troubleshooting Steps:
-
Pipetting Accuracy: Inaccurate pipetting is a primary source of variability.[1] Ensure your pipettes are properly calibrated and use consistent technique for all additions. For small volumes, consider using a master mix of reagents to be dispensed into each well.
-
Cell Seeding Density: If using cell-based assays, ensure a consistent number of cells is seeded in each well.[1] Inconsistent cell numbers will lead to variable target expression and, consequently, variable results.
-
Incubation Conditions: Uneven temperature or CO2 distribution in the incubator can lead to "edge effects" in microplates.[1] To mitigate this, avoid using the outer wells of the plate or fill them with sterile media or water to maintain a humidified environment.[1]
-
Washing Steps: Inconsistent washing can lead to variable removal of unbound radioligand.[2] Standardize the number, volume, and duration of wash steps for all wells.[2]
Q2: Our assay is suffering from a low signal-to-noise ratio. How can we improve it?
A low signal-to-noise ratio is often a consequence of either a weak specific signal or high non-specific binding.
Troubleshooting Steps:
-
Optimize Receptor/Enzyme Concentration: The concentration of your biological target is critical. Too little will result in a weak signal, while too much can increase non-specific binding.[3][4] Perform a titration experiment to determine the optimal concentration that maximizes the specific signal.[3]
-
Radioligand Concentration: Use a radioligand concentration at or below the dissociation constant (Kd) to minimize binding to non-target sites.[3]
-
Optimize Incubation Time and Temperature: The binding reaction may not be reaching equilibrium.[2] Conduct a time-course experiment to determine the optimal incubation time.[2] Temperature can also affect binding kinetics and stability.
-
Buffer Composition: The pH and ionic strength of your assay buffer can influence ligand-receptor interactions.[3] Consider adding blocking agents like Bovine Serum Albumin (BSA) (0.1-1%) to reduce non-specific binding to surfaces.[2][3]
Q3: We are experiencing high non-specific binding (NSB). What strategies can we employ to reduce it?
High non-specific binding can mask the specific signal from your target of interest.[5]
Troubleshooting Steps:
-
Reduce Radioligand Concentration: As mentioned, higher concentrations of the radioligand can lead to increased binding to low-affinity, non-specific sites.[2]
-
Optimize Wash Steps: Increase the number of wash steps (e.g., from 3 to 5) or the volume of the wash buffer to more effectively remove unbound radioligand.[2] Using ice-cold wash buffer can help reduce the dissociation of the specifically bound ligand.[5]
-
Pre-treat Filter Plates: For filtration-based assays, pre-treating filter plates with a solution like 0.3-0.5% polyethyleneimine (PEI) can significantly reduce the binding of the radioligand to the filter material itself.[3]
-
Choice of Competitor: To define non-specific binding, use a high concentration of an unlabeled ligand that is structurally distinct but has high affinity for the target receptor. This will displace the specific binding of the radioligand.[6]
Data Presentation
Table 1: Hypothetical Data on the Effect of Receptor Concentration on Signal-to-Noise Ratio
This table illustrates how optimizing the receptor concentration can improve the assay window.
| Receptor Concentration (µ g/well ) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | Signal-to-Noise Ratio |
| 5 | 1500 | 800 | 700 | 1.875 |
| 10 | 3000 | 1000 | 2000 | 3 |
| 20 | 5000 | 1500 | 3500 | 3.33 |
| 40 | 7000 | 3000 | 4000 | 2.33 |
CPM = Counts Per Minute
Table 2: Example of a Competitive Binding Assay Data
This table shows the displacement of this compound by an unlabeled competitor.
| Competitor Concentration (nM) | % Specific Binding |
| 0.1 | 98 |
| 1 | 90 |
| 10 | 55 |
| 100 | 15 |
| 1000 | 5 |
Experimental Protocols
Protocol: Radioligand Binding Assay (Filtration-Based)
This protocol provides a general framework for a filtration-based radioligand binding assay. It should be optimized for the specific target and conditions.
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing any necessary salts or additives.
- Radioligand Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Unlabeled Competitor Stock: Prepare a high-concentration stock of an unlabeled ligand for determining non-specific binding.
- Membrane Preparation: Prepare cell membranes expressing the target receptor.
2. Assay Procedure:
- Add assay buffer, radioligand, and either vehicle (for total binding) or unlabeled competitor (for non-specific binding) to the wells of a microplate.
- Add the membrane preparation to initiate the binding reaction.
- Incubate the plate for a predetermined time at a specific temperature to allow the binding to reach equilibrium.
- Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
- Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filter plate and add scintillation cocktail to each well.
- Count the radioactivity in each well using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding from the total binding.
- For competitive binding assays, plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
Visualizations
Caption: A generalized workflow for a radioligand binding assay.
Caption: A logical flowchart for troubleshooting common bioassay issues.
References
- 1. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 3H-Imidazo(4,5-b)pyridin-2-amine | C6H6N4 | CID 179897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating In Vitro Assays for 3H-Imidazo[4,5-B]pyridin-7-amine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays for characterizing the activity of 3H-Imidazo[4,5-B]pyridin-7-amine, a tritiated derivative of the versatile imidazo[4,5-b]pyridine scaffold. This class of compounds has garnered significant interest for its wide-ranging biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] The structural similarity of the imidazopyridine core to purines makes it a compelling candidate for interacting with a variety of biological targets, including G-protein coupled receptors (GPCRs) and kinases.[1][5]
This document focuses on the validation of a traditional radioligand binding assay using this compound and compares its performance with a modern, non-radioactive alternative: a fluorescence polarization-based assay. The objective is to provide researchers with the necessary information to select the most appropriate assay for their screening and drug discovery needs.
Data Presentation: Assay Performance Comparison
The following tables summarize the key performance metrics for the validation of a radioligand binding assay and a fluorescence polarization assay for a hypothetical GPCR target.
Table 1: Radioligand Binding Assay Validation Data
| Parameter | Value | Description |
| Radioligand | This compound | Tritiated ligand |
| Target | Recombinant human GPCR expressed in HEK293 cells | Target receptor |
| Kd | 2.5 nM | Dissociation constant of the radioligand |
| Bmax | 1500 fmol/mg protein | Maximum number of binding sites |
| Non-specific Binding | < 10% of total binding at Kd | Binding to non-target sites |
| Z'-factor | 0.78 | Assay robustness and suitability for HTS |
| Signal-to-Background | 8.5 | Ratio of specific binding to non-specific binding |
| IC50 (Compound X) | 15 nM | Half maximal inhibitory concentration of a known antagonist |
| Ki (Compound X) | 7.8 nM | Inhibitory constant of a known antagonist |
Table 2: Fluorescence Polarization Assay Validation Data
| Parameter | Value | Description |
| Fluorescent Ligand | Fluorescein-labeled Imidazo[4,5-B]pyridin-7-amine | Fluorescently tagged ligand |
| Target | Recombinant human GPCR expressed in HEK293 cells | Target receptor |
| Kd | 5.2 nM | Dissociation constant of the fluorescent ligand |
| Z'-factor | 0.85 | Assay robustness and suitability for HTS |
| Signal Window (mP) | 150 mP | Difference in polarization between bound and free ligand |
| IC50 (Compound X) | 18 nM | Half maximal inhibitory concentration of a known antagonist |
| Ki (Compound X) | 9.2 nM | Inhibitory constant of a known antagonist |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay Protocol
-
Membrane Preparation:
-
HEK293 cells stably expressing the target GPCR are harvested.
-
Cells are homogenized in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) with protease inhibitors.
-
The homogenate is centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
The membrane pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and protein concentration is determined using a BCA assay.
-
-
Saturation Binding Assay:
-
A constant amount of membrane preparation (20 µg protein) is incubated with increasing concentrations of this compound (0.1 nM to 50 nM).
-
Non-specific binding is determined in the presence of a high concentration (10 µM) of a non-labeled competing ligand.
-
The reaction is incubated for 60 minutes at room temperature in a 96-well plate.
-
The binding reaction is terminated by rapid filtration through a GF/B filter plate using a cell harvester.
-
The filters are washed three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4, 150 mM NaCl).
-
Scintillation cocktail is added to the dried filters, and radioactivity is counted using a scintillation counter.
-
Data are analyzed using non-linear regression to determine Kd and Bmax.
-
-
Competition Binding Assay:
-
A constant concentration of this compound (at its Kd value) and membrane preparation (20 µg protein) are incubated with increasing concentrations of the unlabeled test compound.
-
The assay is performed as described for the saturation binding assay.
-
IC50 values are determined by non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.
-
Fluorescence Polarization Assay Protocol
-
Reagent Preparation:
-
Assay buffer (e.g., PBS with 0.01% Tween-20) is prepared.
-
A working solution of the fluorescently-labeled Imidazo[4,5-B]pyridin-7-amine is prepared in assay buffer.
-
A solution of the target GPCR membrane preparation is prepared in assay buffer.
-
-
Assay Procedure:
-
The assay is performed in a black, low-volume 384-well plate.
-
To each well, the fluorescent ligand and the GPCR membrane preparation are added.
-
For competition assays, increasing concentrations of the unlabeled test compound are added.
-
The plate is incubated for 30 minutes at room temperature, protected from light.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate filters for the fluorophore.
-
Data are analyzed to determine IC50 and subsequently Ki values.
-
Mandatory Visualizations
Signaling Pathway
Caption: GPCR Signaling Pathway for Imidazo[4,5-B]pyridin-7-amine.
Experimental Workflow
Caption: Radioligand Binding Assay Experimental Workflow.
Comparison and Conclusion
The validation data demonstrates that both the radioligand binding assay and the fluorescence polarization assay are robust and suitable for high-throughput screening, as indicated by their high Z'-factor values. The radioligand assay, being the traditional "gold standard," offers high sensitivity and allows for the direct determination of binding affinity and receptor density.[6] However, it involves the handling of radioactive materials, which requires specialized facilities and disposal procedures, and can be more time-consuming.[6][7]
The fluorescence polarization assay provides a safer and more convenient alternative.[6][8][9] While the binding affinity values obtained may be slightly different due to the modification of the ligand with a fluorophore, the assay is generally faster, more amenable to automation, and avoids the complications of radioactivity.[7] The choice between these assays will depend on the specific requirements of the study, including throughput needs, available equipment, and safety considerations. For large-scale screening campaigns, the fluorescence-based method is often preferred, while radioligand binding remains a valuable tool for detailed pharmacological characterization.[6][9]
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 7. Quantifying Receptor-Ligand Binding to GPCRs in Live Cells - A new HTS format Replaces Radioactive Ligand Studies [labbulletin.com]
- 8. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3H-Imidazo[4,5-b]pyridine-based Kinase Inhibitors and Other Emerging Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor development is in a constant state of evolution, with novel chemical scaffolds continuously being explored to identify more potent and selective therapeutic agents. Among these, the 3H-imidazo[4,5-b]pyridine core has emerged as a promising framework for the design of inhibitors targeting key signaling kinases. This guide provides a comparative efficacy analysis of a prominent 3H-imidazo[4,5-b]pyridine derivative, Miransertib (ARQ 092), alongside other well-characterized kinase inhibitors, with a focus on experimental data and methodologies.
Introduction to 3H-Imidazo[4,5-b]pyridine-based Kinase Inhibitors
The 3H-imidazo[4,5-b]pyridine scaffold has been the subject of extensive medicinal chemistry efforts, leading to the discovery of potent inhibitors of various kinases, including Aurora kinases and the serine/threonine kinase Akt (Protein Kinase B). A notable example is the series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines, which have been identified as orally bioavailable and selective ATP-independent Akt inhibitors. One of the most promising candidates from this class is Miransertib (ARQ 092), an allosteric pan-Akt inhibitor.[1][2][3][4] This guide will focus on comparing the efficacy of Miransertib with other established Akt inhibitors, namely the allosteric inhibitor MK-2206 and the ATP-competitive inhibitor Ipatasertib (GDC-0068).
Quantitative Efficacy Comparison
The following table summarizes the in vitro inhibitory activity of Miransertib (ARQ 092) and its comparators against the three isoforms of the Akt kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Kinase Inhibitor | Target | Mechanism of Action | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |
| Miransertib (ARQ 092) | Pan-Akt | Allosteric | 2.7 - 5.0 | 4.5 - 14 | 8.1 - 16 |
| MK-2206 | Pan-Akt | Allosteric | 8 | 12 | 65 |
| Ipatasertib (GDC-0068) | Pan-Akt | ATP-Competitive | 5 | 18 | 8 |
Note: IC50 values can vary slightly between different studies and assay conditions. The ranges provided reflect data from multiple sources.[1][2][3][5][6][7][8]
Signaling Pathway and Experimental Workflow
To understand the context of this comparison, it is crucial to visualize the targeted signaling pathway and the general workflow of the experiments used to determine inhibitor efficacy.
Figure 1: Simplified PI3K/Akt Signaling Pathway.
Figure 2: General Experimental Workflow for a Kinase Inhibition Assay.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of kinase inhibitor efficacy. Below are representative methodologies for determining the in vitro inhibitory activity of compounds against Akt kinases.
In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)
This protocol outlines a common method for determining the IC50 of an inhibitor in a cell-free system.
1. Reagents and Materials:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Enzyme: Recombinant human Akt1, Akt2, or Akt3.
-
Substrate: A specific peptide substrate for Akt, often biotinylated for detection (e.g., a GSK-3 derived peptide).
-
ATP: Adenosine triphosphate, typically used at or near the Km concentration for the specific kinase.
-
Test Inhibitors: Miransertib (ARQ 092), MK-2206, Ipatasertib (GDC-0068) dissolved in DMSO to create a stock solution, followed by serial dilutions.
-
Detection Reagents: Depending on the assay format, this could include:
-
Radiolabeled ATP ([γ-³²P]ATP): For filter-binding assays.
-
Antibody-based detection: For methods like Homogeneous Time-Resolved Fluorescence (HTRF), using a lanthanide-labeled anti-phospho-substrate antibody and a streptavidin-conjugated acceptor fluorophore.
-
Luminescence-based detection: For assays like ADP-Glo™, which measures the amount of ADP produced.
-
-
Assay Plates: 96-well or 384-well microplates.
-
Plate Reader: Scintillation counter, fluorescence reader, or luminometer, as appropriate for the detection method.
2. Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitors in the kinase buffer. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 µM).
-
Assay Reaction Setup: In each well of the microplate, combine the kinase buffer, the specific Akt enzyme, and the peptide substrate.
-
Inhibitor Addition: Add the diluted test inhibitors or a vehicle control (DMSO) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction. The method of termination depends on the assay format (e.g., adding a stop solution containing EDTA for HTRF, or spotting the reaction mixture onto phosphocellulose paper for filter-binding assays).
-
Signal Detection: Measure the extent of substrate phosphorylation using the appropriate plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Cellular Assay for Akt Pathway Inhibition (Western Blot)
This protocol assesses the ability of an inhibitor to block Akt signaling within a cellular context by measuring the phosphorylation of a downstream target.
1. Reagents and Materials:
-
Cell Line: A cancer cell line with a constitutively active PI3K/Akt pathway (e.g., a cell line with a PIK3CA mutation or PTEN loss).
-
Cell Culture Medium and Reagents: As required for the specific cell line.
-
Test Inhibitors: Dissolved in DMSO and diluted in cell culture medium.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-PRAS40 (Thr246), and a loading control (e.g., GAPDH or β-actin). HRP-conjugated secondary antibodies.
-
SDS-PAGE and Western Blotting Reagents and Equipment.
2. Procedure:
-
Cell Culture: Seed the cells in multi-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitors or a vehicle control for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phospho-protein signal to the total protein signal to determine the extent of pathway inhibition at different inhibitor concentrations.
Conclusion
The 3H-imidazo[4,5-b]pyridine derivative, Miransertib (ARQ 092), demonstrates potent, low-nanomolar inhibition of all three Akt isoforms through an allosteric mechanism. Its efficacy is comparable to, and in some cases exceeds, that of other well-known Akt inhibitors like MK-2206 and Ipatasertib. The choice of inhibitor for further preclinical and clinical development will depend on a multitude of factors including selectivity, pharmacokinetic properties, and the specific genetic context of the cancer being targeted. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel kinase inhibitors.
References
Unveiling the Anticancer Potential of Imidazo[4,5-b]pyridine Derivatives: A Cross-Validation Across Diverse Cancer Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the extensive exploration of heterocyclic compounds. Among these, the imidazo[4,5-b]pyridine scaffold has emerged as a promising pharmacophore due to its structural similarity to purine bases, allowing it to interact with a multitude of biological targets. This guide provides a comprehensive cross-validation of the anticancer activity of various 3H-Imidazo[4,5-b]pyridin-7-amine derivatives and related imidazopyridines across a spectrum of cancer cell lines. We present a comparative analysis of their efficacy, delve into the experimental methodologies used for their evaluation, and visualize the key processes and pathways involved.
Comparative Efficacy of Imidazo[4,5-b]pyridine Derivatives
The anticancer activity of imidazo[4,5-b]pyridine derivatives has been evaluated against a wide array of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the IC50 values of various derivatives, showcasing their potency and selectivity.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridines | ||||
| IP-5 | HCC1937 | Breast Cancer | 45 | [1] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [1] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [1] |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridines | ||||
| Compound 3f | K562 | Leukemia | Moderate Activity | [2] |
| MCF-7 | Breast Cancer | Moderate Activity | [2] | |
| MDA-MB-468 | Breast Cancer | Moderate Activity | [2] | |
| SaOS2 | Osteosarcoma | Moderate Activity | [2] | |
| Tetracyclic imidazo[4,5-b]pyridines | ||||
| Regioisomer 6 | HCT116 | Colon Cancer | 0.3 - 0.9 | |
| MCF-7 | Breast Cancer | 0.3 - 0.9 | ||
| Regioisomer 7 | HCT116 | Colon Cancer | 0.3 - 0.9 | |
| MCF-7 | Breast Cancer | 0.3 - 0.9 | ||
| Regioisomer 9 | HCT116 | Colon Cancer | 0.3 - 0.9 | |
| MCF-7 | Breast Cancer | 0.3 - 0.9 | ||
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines | ||||
| Compound 3h | MCF-7 | Breast Cancer | Prominent Activity | [3] |
| BT-474 | Breast Cancer | Prominent Activity | [3] | |
| Compound 3j | MCF-7 | Breast Cancer | Prominent Activity | [3] |
| BT-474 | Breast Cancer | Prominent Activity | [3] | |
| CDK9 Inhibitors | ||||
| Compound 75 | MCF-7 | Breast Cancer | 0.71 | |
| Compound 76 | MCF-7 | Breast Cancer | 0.63 | |
| Compound 77 | HCT116 | Colon Cancer | 1.69 |
Experimental Protocols
The evaluation of the anticancer activity of imidazo[4,5-b]pyridine derivatives relies on a panel of standardized in vitro assays. Below are detailed methodologies for the key experiments cited in the comparative data.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the imidazo[4,5-b]pyridine derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.
Clonogenic Survival Assay
The clonogenic assay, or colony formation assay, assesses the ability of a single cell to undergo unlimited division and form a colony.[4] This assay is a stringent test of a compound's cytostatic or cytotoxic effects.
-
Cell Seeding: A single-cell suspension is prepared, and a low number of cells (e.g., 200-1000 cells) are seeded into 6-well plates.
-
Compound Treatment: The cells are treated with the test compounds for a defined period.
-
Incubation: After treatment, the medium is replaced with fresh medium, and the plates are incubated for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: The colonies are then fixed with a solution such as 6.0% (v/v) glutaraldehyde and stained with a 0.5% (w/v) crystal violet solution.[4]
-
Colony Counting: Colonies containing at least 50 cells are counted, and the plating efficiency and surviving fraction are calculated to determine the long-term effect of the compound on cell proliferation.
Western Blot Analysis for Apoptosis
Western blotting is a technique used to detect specific proteins in a sample. In the context of anticancer drug evaluation, it is often used to investigate the induction of apoptosis (programmed cell death) by analyzing the expression levels of key apoptotic proteins.
-
Protein Extraction: Cells are treated with the imidazo[4,5-b]pyridine derivatives, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: The protein lysates are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to apoptotic markers such as cleaved caspases (e.g., caspase-3, -8, -9) and PARP. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the changes in protein expression.[5][6]
Visualizing the Mechanisms and Methods
To further elucidate the experimental processes and the biological pathways targeted by these compounds, the following diagrams are provided.
Caption: Workflow for assessing anticancer activity.
Caption: Targeted signaling pathways.
This guide highlights the significant potential of imidazo[4,5-b]pyridine derivatives as a versatile scaffold for the development of novel anticancer therapeutics. The presented data and methodologies offer a valuable resource for researchers in the field, facilitating the design and evaluation of next-generation cancer treatments. Further investigations into the structure-activity relationships and in vivo efficacy of these compounds are warranted to translate these promising in vitro findings into clinical applications.
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 4. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to the Synthetic Routes of 7-amino-imidazo[4,5-b]pyridines
For researchers, scientists, and professionals in drug development, the synthesis of 7-amino-imidazo[4,5-b]pyridines is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of the primary synthetic pathways to this important scaffold, supported by experimental data and detailed protocols.
The 7-amino-imidazo[4,5-b]pyridine core is a significant pharmacophore due to its structural analogy to purines. This has led to its incorporation into a wide array of biologically active molecules. The efficiency and versatility of the synthetic route chosen to construct this scaffold can significantly impact the pace of drug discovery and development. This guide outlines and compares the most prevalent methods for the synthesis of 7-amino-imidazo[4,5-b]pyridines, focusing on reaction conditions, yields, and substrate scope.
Key Synthetic Strategies
The primary and most direct approach to the 7-amino-imidazo[4,5-b]pyridine core involves the cyclocondensation of 2,3,4-triaminopyridine with a one-carbon electrophile. Variations of this method, including the choice of cyclizing agent and reaction conditions, offer different advantages and disadvantages.
A common precursor for these syntheses is 2,3,4-triaminopyridine, which can be prepared from 2,4-dichloro-3-nitropyridine through a series of nucleophilic substitutions and reductions. The stability of 2,3,4-triaminopyridine can be a challenge, and it is often prepared and used in situ or as a more stable salt, such as the dihydrochloride.
Route 1: Cyclocondensation with Formic Acid
This classical approach, often referred to as the Phillips-Ladenburg reaction, utilizes formic acid as the source of the C2 carbon of the imidazole ring. The reaction is typically carried out at elevated temperatures.
Route 2: Cyclocondensation with Aldehydes
The use of various aldehydes allows for the direct installation of a substituent at the 2-position of the imidazo[4,5-b]pyridine ring. This method can be performed under relatively mild, environmentally friendly conditions.
Route 3: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of 7-amino-imidazo[4,5-b]pyridine synthesis, it can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.
Comparative Data
The following table summarizes the quantitative data for the different synthetic routes to 7-amino-imidazo[4,5-b]pyridines.
| Route | Cyclizing Agent | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Formic Acid | HCl | Water | Reflux | 4 | 78 | [1] |
| 2 | Aromatic Aldehydes | None | Water | 100 | 1-2 | 83-87 | [1] |
| 3 | Carboxylic Acids | Silica Gel | Solvent-free | 100 (MW) | 0.1-0.25 | 71-92 | [1] |
Experimental Protocols
Route 1: Synthesis of 7-amino-1H-imidazo[4,5-b]pyridine via Cyclocondensation with Formic Acid
Procedure: A mixture of 2,3,4-triaminopyridine dihydrochloride (1.0 g, 5.0 mmol), 90% formic acid (20 mL), and 4N HCl (2 mL) is heated at reflux for 4 hours. The reaction mixture is then cooled and evaporated to dryness under reduced pressure. The residue is dissolved in water and neutralized with ammonium hydroxide, leading to the precipitation of the product. The crude product is collected by filtration, washed with cold water, and can be recrystallized from water to afford 7-amino-1H-imidazo[4,5-b]pyridine.[1]
Route 2: Synthesis of 2-Aryl-7-amino-1H-imidazo[4,5-b]pyridines via Cyclocondensation with Aromatic Aldehydes
Procedure: To a solution of 2,3,4-triaminopyridine (1.24 g, 10 mmol) in water (20 mL), a substituted aromatic aldehyde (10 mmol) is added. The reaction mixture is heated to 100°C and stirred for 1-2 hours. Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with water, and dried to give the 2-aryl-7-amino-1H-imidazo[4,5-b]pyridine.[1]
Route 3: Microwave-Assisted Synthesis of 2-Substituted-7-amino-1H-imidazo[4,5-b]pyridines
Procedure: A mixture of 2,3,4-triaminopyridine (1 mmol), a carboxylic acid (1 mmol), and silica gel (500 mg) is subjected to microwave irradiation at 100 W for a period of 6-15 minutes. After completion of the reaction, the product is extracted with a suitable solvent (e.g., ethyl acetate), and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by column chromatography.[1]
Visualizing the Synthetic Pathways
To better illustrate the relationships between the starting materials and products in these synthetic routes, the following diagrams have been generated.
Caption: Route 1: Cyclocondensation with Formic Acid.
Caption: Route 2: Cyclocondensation with Aldehydes.
Caption: Route 3: Microwave-Assisted Synthesis.
Conclusion
The synthesis of 7-amino-imidazo[4,5-b]pyridines can be achieved through several effective methods, with the choice of route depending on the desired substitution pattern, available starting materials, and required reaction scale. The classical approach using formic acid provides the unsubstituted parent compound in good yield. For the introduction of substituents at the 2-position, condensation with aldehydes in water offers a green and efficient alternative. For rapid synthesis and optimization, microwave-assisted protocols with carboxylic acids have proven to be highly effective, offering high yields in significantly reduced reaction times. Researchers should consider these factors when selecting the most appropriate synthetic strategy for their specific needs.
References
A Head-to-Head Comparison of 3H-Imidazo[4,5-b]pyridin-7-amine and Known Purine Mimetics in Kinase Inhibition
For Immediate Release
[City, State] – [Date] – In the landscape of drug discovery, particularly in the pursuit of novel kinase inhibitors, purine mimetics have established themselves as a cornerstone scaffold. Their structural resemblance to endogenous purines allows them to effectively compete for the ATP-binding site of kinases, leading to the modulation of cellular signaling pathways. This guide provides a detailed head-to-head comparison of 3H-Imidazo[4,5-b]pyridin-7-amine, a promising purine isostere, with well-characterized purine mimetics, Olomoucine and Roscovitine. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
The imidazo[4,5-b]pyridine scaffold, structurally analogous to purine, has garnered significant interest for its potential in developing innovative bioactive compounds, especially as protein kinase inhibitors for applications in oncology.[1][2] Derivatives of this scaffold have shown potent inhibitory activity against various kinases, including Aurora kinases, which are crucial regulators of mitosis and are often overexpressed in cancerous cells.[3]
Quantitative Data Summary: A Comparative Look at Kinase Inhibitory Potency
The following tables summarize the in vitro inhibitory activity of 3H-Imidazo[4,5-b]pyridine derivatives and the established purine mimetics, Olomoucine and Roscovitine, against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
Table 1: Kinase Inhibitory Profile of 3H-Imidazo[4,5-b]pyridine Derivatives
| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
| 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivative (7a) | Aurora-A | 0.212 | [4] |
| Aurora-B | 0.461 | [4] | |
| Imidazo[4,5-b]pyridine derivative (CCT241736) | Aurora-A | 0.038 | [5] |
| FLT3 | Kd = 6.2 nM | [5] | |
| Amidino-substituted imidazo[4,5-b]pyridine (Compound 10) | Colon Carcinoma Cell Line (SW620) | 0.4 | [6] |
| Amidino-substituted imidazo[4,5-b]pyridine (Compound 14) | Colon Carcinoma Cell Line (SW620) | 0.7 | [6] |
Note: Data for this compound itself is limited in publicly available literature; therefore, data for closely related derivatives are presented.
Table 2: Kinase Inhibitory Profile of Known Purine Mimetics
| Compound | Target Kinase | IC50 (µM) | Reference |
| Olomoucine | CDK1/cyclin B | 7 | [7] |
| CDK2/cyclin A | 7 | [7] | |
| CDK2/cyclin E | 7 | [7] | |
| CDK5/p35 | 3 | [7] | |
| ERK1/MAPK | 25 | [7] | |
| Roscovitine | CDK1/cyclin B | 0.65 | [8] |
| CDK2/cyclin A | 0.7 | [8] | |
| CDK2/cyclin E | 0.7 | [8] | |
| CDK5/p35 | 0.2 | [8] | |
| ERK1 | 34 | [8] | |
| ERK2 | 14 | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in evaluating these compounds, the following diagrams are provided.
Experimental Protocols
A standardized in vitro kinase inhibition assay is crucial for the direct comparison of inhibitor potency. Below is a generalized protocol that can be adapted for specific kinases.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase by measuring the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound, Olomoucine, Roscovitine)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution of the compound in the kinase assay buffer to achieve a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted test compound or vehicle control (DMSO) to the appropriate wells.
-
Add the kinase to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibitor assessment.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data using controls (no inhibitor for 100% activity and no kinase for 0% activity).
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[7]
-
Conclusion
This comparative guide highlights the potential of this compound and its derivatives as potent kinase inhibitors, with a distinct profile from established purine mimetics like Olomoucine and Roscovitine. While imidazopyridines show promise in targeting Aurora kinases, the classic purine analogs are well-characterized for their potent inhibition of cyclin-dependent kinases.[3][4][7][8] The provided data and protocols offer a framework for researchers to conduct their own comparative analyses, facilitating the discovery and development of next-generation kinase inhibitors for various therapeutic applications.
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Drug-Like Properties of 3H-Imidazo[4,5-B]pyridin-7-amine Derivatives: A Comparative Guide
The 3H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic ring system that bears a structural resemblance to endogenous purines. This structural similarity allows derivatives of this scaffold to interact with a wide range of biological targets, leading to their investigation in various therapeutic areas, including oncology and infectious diseases. This guide provides a comparative assessment of the drug-like properties of several 3H-imidazo[4,5-b]pyridin-7-amine derivatives, offering a valuable resource for researchers and drug development professionals. The following sections detail the biological activities, physicochemical properties, and pharmacokinetic profiles of selected derivatives, supported by experimental data and protocols.
Comparative Biological Activity
A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines have been synthesized and evaluated for their in vitro antiproliferative, antibacterial, and antiviral activities. The table below summarizes the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for representative compounds against various cell lines and bacterial strains.
| Compound | Target Cell Line/Bacterium | Activity | IC50/MIC (µM) |
| Compound 10 | Colon Carcinoma (SW620) | Antiproliferative | 0.4[1] |
| Compound 14 | Colon Carcinoma (SW620) | Antiproliferative | 0.7[1] |
| Compound 14 | E. coli | Antibacterial | 32[1] |
| Compound 8 | HeLa, SW620, PC3 | Antiproliferative | 1.8 - 3.2[1] |
| CCT241736 (27e) | HCT116 (Colon Carcinoma) | Antiproliferative | 0.300 |
| CCT241736 (27e) | MOLM-13 (AML) | Antiproliferative | 0.104[2] |
| CCT241736 (27e) | MV4-11 (AML) | Antiproliferative | 0.291[2] |
Physicochemical and Pharmacokinetic Properties
The drug-like properties of a compound are critical for its potential as a therapeutic agent. Key parameters include solubility, permeability, and metabolic stability. The following table presents a comparison of these properties for selected 3H-imidazo[4,5-b]pyridine derivatives.
| Compound | Property | Value | Method |
| Compound 7 | Solubility | Low | Not specified[1] |
| CCT241736 (27e) | Human Liver Microsomal Stability | 10% metabolized in 30 min | In vitro incubation[2] |
| CCT241736 (27e) | Mouse Liver Microsomal Stability | 34% metabolized in 30 min | In vitro incubation[2] |
| CCT241736 (27e) | hERG Affinity (IC50) | > 25 µM | Not specified[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are representative protocols for assessing key drug-like properties.
In Vitro Antiproliferative Activity Assay
This assay determines the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Cancer cell lines (e.g., SW620, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The test compounds are serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTT or SRB assay. The absorbance is read using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antibacterial Activity Assay (MIC Determination)
This assay determines the minimum concentration of a compound that inhibits the visible growth of a bacterium (MIC).
-
Bacterial Culture: Bacterial strains (e.g., E. coli, S. aureus) are grown in a suitable broth medium to the mid-logarithmic phase.
-
Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.
-
Reaction Mixture Preparation: A reaction mixture containing liver microsomes (human or mouse), NADPH (as a cofactor), and a buffer solution is prepared.
-
Compound Incubation: The test compound is added to the reaction mixture and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. This data is used to determine the in vitro half-life (t1/2) and intrinsic clearance.
Visualizing Experimental Workflows and Pathways
General Workflow for Assessing Drug-Like Properties
Caption: A generalized workflow for the assessment of drug-like properties of novel chemical entities.
Signaling Pathway Inhibition by Kinase Inhibitors
Many 3H-imidazo[4,5-b]pyridine derivatives function as kinase inhibitors. For instance, some derivatives have shown inhibitory activity against Aurora kinases and Cyclin-Dependent Kinase 9 (CDK9), which are crucial in cell cycle regulation and cancer progression.
Caption: Inhibition of Aurora Kinase and CDK9 pathways by 3H-imidazo[4,5-b]pyridine derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The presented data highlights the potential of these derivatives as anticancer and antibacterial agents. However, a comprehensive assessment of their drug-like properties is essential for successful clinical translation. Early evaluation of ADME and safety parameters, as demonstrated for CCT241736, is crucial for guiding lead optimization efforts and selecting candidates with a higher probability of success in later stages of drug development. Further studies should focus on systematically evaluating a broader range of derivatives to establish clear structure-activity and structure-property relationships.
References
Safety Operating Guide
Proper Disposal of 3H-Imidazo[4,5-B]pyridin-7-amine: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3H-Imidazo[4,5-B]pyridin-7-amine was found. The following guidance is synthesized from SDSs of structurally similar compounds, including other imidazopyridine and aminopyridine derivatives. It is imperative that a thorough risk assessment is conducted by qualified personnel before handling and disposing of this chemical.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a nitrogen-containing heterocyclic compound, it should be treated as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in regular trash.
Key Safety and Handling Information
Based on data from related compounds, this compound is presumed to be toxic if swallowed, in contact with skin, or if inhaled. Adherence to strict safety protocols is essential.
| Hazard Profile & Handling | Description |
| Potential Hazards | Harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation. The toxicological properties have not been thoroughly investigated. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat are mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood. For handling larger quantities or in case of potential dust formation, a respirator may be necessary. |
| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. |
Step-by-Step Disposal Protocol
This protocol outlines the required steps for the safe disposal of this compound from a laboratory setting.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including residual powder, contaminated personal protective equipment (gloves, etc.), and weighing papers.
-
Place the collected solid waste in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be marked as "Hazardous Chemical Waste" and should specify the contents (this compound).
-
-
Liquid Waste:
-
For solutions containing this compound, collect the waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Contaminated Glassware:
-
Rinse any glassware that has been in contact with the compound with a suitable solvent (e.g., acetone or ethanol).
-
The initial rinsate must be collected and disposed of as hazardous liquid waste.
-
Subsequent rinses, after thorough cleaning, may be handled according to standard laboratory procedures for non-hazardous waste.
-
Container Management
-
Ensure that all waste containers are in good condition, compatible with the chemical, and are kept securely sealed when not in use.
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
Final Disposal
-
All waste containing this compound must be disposed of through a licensed professional waste disposal service.
-
The recommended method of disposal for this type of compound is chemical incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion products.[1]
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
